molecular formula C12H11NO3 B1309000 2,6-Dimethoxyquinoline-3-carbaldehyde CAS No. 883549-54-0

2,6-Dimethoxyquinoline-3-carbaldehyde

Cat. No.: B1309000
CAS No.: 883549-54-0
M. Wt: 217.22 g/mol
InChI Key: QEVPUKVDQCVMGD-UHFFFAOYSA-N
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Description

2,6-Dimethoxyquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-10-3-4-11-8(6-10)5-9(7-14)12(13-11)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVPUKVDQCVMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Vilsmeier-Haack Reaction: A Technical Guide to the Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the Vilsmeier-Haack reaction for the synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde. This document provides not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful execution and a thorough understanding of the process.

Introduction: The Significance of the Vilsmeier-Haack Reaction in Heterocyclic Chemistry

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[2][4][5] The reaction is of paramount importance in synthetic organic chemistry due to its broad substrate scope and the utility of the resulting aldehydes as key intermediates in the synthesis of more complex molecules, including many pharmaceuticals.[6][7]

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities.[6] The introduction of a formyl group at the C3 position of the quinoline nucleus, as in this compound, provides a valuable synthetic handle for further molecular elaboration, making the Vilsmeier-Haack reaction a key tool in medicinal chemistry and drug discovery.

The Core Mechanism: A Step-by-Step Elucidation

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.[5][8]

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

Part 2: Electrophilic Aromatic Substitution

The electron-rich quinoline ring, activated by the two methoxy groups, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack is followed by the loss of a proton to restore aromaticity, yielding an iminium ion intermediate. Subsequent hydrolysis during the work-up procedure cleaves the iminium ion to afford the final aldehyde product.[4][8]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 2,6-Dimethoxyquinoline DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Quinoline 2,6-Dimethoxyquinoline Iminium_intermediate Iminium Intermediate Quinoline->Iminium_intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_intermediate->Aldehyde Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the formylation of 2,6-dimethoxyquinoline.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
2,6-DimethoxyquinolineC₁₁H₁₁NO₂189.21>98%
Phosphorus oxychloridePOCl₃153.33>99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Sodium acetateCH₃COONa82.03Anhydrous
Ethyl acetateC₄H₈O₂88.11ACS Grade
Brine (saturated NaCl solution)NaCl(aq)--
Sodium sulfateNa₂SO₄142.04Anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Formation of the Vilsmeier Reagent: Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30 minutes.[9] A viscous, sometimes solid, complex will form. Allow the mixture to stir at this temperature for an additional 30 minutes.

  • Addition of Substrate: Dissolve 2,6-dimethoxyquinoline in anhydrous dichloromethane (DCM) and add this solution to the dropping funnel. Add the quinoline solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to 0 °C in an ice bath.[9] Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate.[11]

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Decomposition of productAvoid excessive heating. Perform a careful work-up at low temperatures.
Formation of Side Products Over-reaction or side reactionsCarefully control the stoichiometry of reagents. Monitor the reaction closely by TLC.[12]
Difficult Purification Presence of starting material or impuritiesOptimize chromatographic conditions. Consider recrystallization from a different solvent system.[12]

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE).

  • The quenching step is exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The protocol provided herein, coupled with the troubleshooting guide, serves as a comprehensive resource for the successful execution of this important transformation.

References

  • Slideshare. (n.d.). Vilsmeier haack reaction. [Link]

  • Wikipedia. (2023, December 27). Vilsmeier–Haack reaction. [Link]

  • All about chemistry. (2021, June 19). Vilsmeier-Haack Reaction. YouTube. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Potopnyk, M. A., et al. (2017). Synthesis of ethyl-1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydes. RSC Advances, 7(85), 54089-54098. [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • ACS Publications. (2025). Reaction of Quinoxaline Derivatives with a Vilsmeier-Haack Reagent. [Link]

  • NISCAIR. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ResearchGate. (n.d.). Ring closure by Vilsmeier–Haack formylation reaction. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27325-27361. [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. [Link]

Sources

An In-Depth Technical Guide to 2,6-Dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 2,6-Dimethoxyquinoline-3-carbaldehyde

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological profile, making it a privileged scaffold in drug discovery. This guide focuses on a specific, promising derivative: this compound.

The introduction of methoxy groups at the 2 and 6 positions, coupled with a reactive carbaldehyde at the 3-position, endows this molecule with a unique combination of electronic and steric properties. The methoxy groups can enhance bioavailability and modulate target binding, while the aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in modern drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 883549-54-0Internal Database
Molecular Formula C₁₂H₁₁NO₃Calculated
Molecular Weight 217.22 g/mol Calculated
Appearance Expected to be a solidAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Analogy to similar compounds

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic or heteroaromatic substrate.

The logical precursor for the synthesis of this compound via the Vilsmeier-Haack reaction is N-(4-methoxyphenyl)acetamide. The reaction proceeds through a series of well-defined steps, offering a high degree of control and generally good yields.

Proposed Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation and Formylation cluster_2 Final Methoxylation Step DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic attack by Vilsmeier Reagent Vilsmeier_Reagent->Electrophilic_Attack Acetanilide N-(4-methoxyphenyl)acetamide Acetanilide->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Intermediate Dichlorinated Intermediate Cyclization->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 2-Chloro-6-methoxyquinoline-3-carbaldehyde Hydrolysis->Product Nucleophilic_Substitution Nucleophilic Substitution Product->Nucleophilic_Substitution Final_Product This compound Nucleophilic_Substitution->Final_Product Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Nucleophilic_Substitution

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from established procedures for the synthesis of structurally related quinoline-3-carbaldehydes.[5]

Part 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in an ice bath. Add phosphorus oxychloride (4 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 20 °C.

  • Cyclization: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum. Recrystallize the crude product from a suitable solvent system, such as ethanol or ethyl acetate, to obtain pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.

Part 2: Synthesis of this compound

  • Nucleophilic Substitution: Dissolve the 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) in anhydrous methanol. To this solution, add a solution of sodium methoxide (1.5-2 equivalents) in methanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Structural Characterization: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the aldehyde proton, and the protons of the two methoxy groups. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons of the two methoxy groups will each appear as a singlet, likely in the range of δ 3.8-4.2 ppm. The aromatic protons will exhibit a complex splitting pattern characteristic of the substituted quinoline ring system.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all twelve carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed as a highly deshielded signal, typically in the range of δ 190-195 ppm.[7] The carbons of the two methoxy groups will appear around δ 55-60 ppm. The remaining signals will correspond to the aromatic carbons of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. The C-O stretching of the methoxy groups will likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₁NO₃).

  • Fragmentation Pattern: Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[9][10] The quinoline ring itself can undergo characteristic fragmentation, providing further structural confirmation.[11][12]

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS, Fragmentation) Synthesis->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Potential Applications in Drug Discovery and Development

The this compound scaffold holds significant promise as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of the aldehyde group allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, opening avenues to diverse chemical libraries.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinoline derivatives.[3][13][14] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival. The dimethoxy substitution pattern, in particular, has been associated with enhanced anticancer efficacy in some contexts.[13] this compound can serve as a key building block for the synthesis of novel quinoline-based compounds with potential as anticancer agents.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[2][4][15][16] By modifying the substituents on the quinoline ring, it is possible to develop agents with activity against a broad spectrum of bacteria and fungi. The aldehyde functionality of this compound can be used to introduce various side chains that may enhance antimicrobial potency and overcome resistance mechanisms.

Conclusion and Future Directions

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through the well-established Vilsmeier-Haack reaction. The combination of the privileged quinoline scaffold, the modulating influence of the dimethoxy substituents, and the synthetic versatility of the carbaldehyde group makes this compound an attractive starting point for the discovery of novel therapeutic agents.

Future research should focus on the optimization of the synthesis of this compound and the full experimental characterization of its physicochemical and spectroscopic properties. Furthermore, the exploration of its reactivity to generate diverse libraries of novel quinoline derivatives for screening in various biological assays is a promising avenue for the discovery of new lead compounds in the ongoing quest for more effective treatments for cancer and infectious diseases.

References

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Process for the preparation of quinoline derivatives.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Hindawi. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. ResearchGate. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. PMC. [Link]

  • Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. [Link]

  • Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH. [Link]

  • GCMS Section 6.11.4. Whitman People. [Link]

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Physicochemical Profiling and Synthetic Utility of 2,6-Dimethoxyquinoline-3-carbaldehyde

[1]

Introduction & Molecular Identity

2,6-dimethoxyquinoline-3-carbaldehyde is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive quinoline derivatives.[1] It belongs to the class of 3-formylquinolines, which serve as "linchpins" in diversity-oriented synthesis due to the high reactivity of the aldehyde group (C-3) and the electronic tunability of the quinoline ring.[1]

This molecule is particularly significant in medicinal chemistry for developing antimicrobial, anticancer, and antimalarial agents.[1][2][3] The presence of methoxy groups at the 2- and 6-positions enhances lipophilicity and alters the electronic density of the ring system, potentially improving the pharmacokinetic profile of downstream derivatives.[1]

Physicochemical Data Profile

The following data establishes the core physicochemical baseline for this molecule.

PropertyValueTechnical Note
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol Monoisotopic Mass: 217.0739
Physical State Solid (Pale yellow)Typical for alkoxy-3-formylquinolines
Melting Point 110–115 °C (Est.)[1]Dependent on purity/polymorph
LogP (Predicted) 2.3 ± 0.4Moderate lipophilicity; CNS active potential
H-Bond Donors 0Lipinski Rule of 5 Compliant
H-Bond Acceptors 4(N, 2x O-Me, 1x C=O)
Rotatable Bonds 3High rigidity favors binding affinity

Synthetic Architecture

The synthesis of this compound is rarely performed by direct cyclization to the dimethoxy species.[1] Instead, it follows a Meth-Cohn Vilsmeier-Haack strategy to generate a 2-chloro intermediate, followed by a Nucleophilic Aromatic Substitution (SNAr).[1]

Mechanism of Action[4]
  • Vilsmeier-Haack Cyclization: p-Anisidine is acetylated to form N-(4-methoxyphenyl)acetamide.[1][2] Reaction with POCl₃/DMF generates a chloroiminium intermediate that cyclizes to form 2-chloro-6-methoxyquinoline-3-carbaldehyde .[1][2]

  • Nucleophilic Displacement (SNAr): The chlorine at C-2 is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogen and the C-3 formyl group.[1] Treatment with sodium methoxide (NaOMe) displaces the chloride to yield the final 2,6-dimethoxy product.

Synthetic Workflow Diagram

GStartp-AnisidineInter1N-(4-methoxyphenyl)acetamideStart->Inter1Ac2OAcetic AcidInter22-Chloro-6-methoxyquinoline-3-carbaldehydeInter1->Inter2POCl3 / DMF(Vilsmeier-Haack)Product2,6-Dimethoxyquinoline-3-carbaldehydeInter2->ProductNaOMe / MeOH(SnAr Displacement)

Figure 1: Step-wise synthetic pathway transforming p-anisidine to the target 2,6-dimethoxy scaffold via the Meth-Cohn method.

Experimental Protocols

The following protocols are standardized based on the reactivity of 2-chloro-3-formylquinolines.

Step 1: Synthesis of the 2-Chloro Precursor

Reference Standard: Meth-Cohn et al. (1981)[1][4]

  • Reagents: N-(4-methoxyphenyl)acetamide (10 mmol), POCl₃ (70 mmol), DMF (30 mmol).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl₃ dropwise with stirring (exothermic).[1][2]

    • Add the acetanilide derivative.[1][2][4][5][6]

    • Heat the mixture to 80–90°C for 4–16 hours. Monitor by TLC.[1][2][4][7]

    • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

    • Isolation: Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethyl acetate/ethanol.[1][2]

    • Yield: Expect ~70–85% of 2-chloro-6-methoxyquinoline-3-carbaldehyde .[1][2]

Step 2: Methoxylation (SNAr Displacement)

Critical Step for Target Molecule[1]

  • Reagents: 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 eq), Sodium Methoxide (NaOMe, 2.5 eq), Dry Methanol (solvent).

  • Procedure:

    • Dissolve the 2-chloro intermediate in dry methanol.[1][2]

    • Add NaOMe slowly at room temperature.[1][2]

    • Reflux the mixture for 2–4 hours. The solution typically clarifies as the substitution proceeds.

    • Validation: Monitor the disappearance of the starting material spot on TLC.[2]

    • Workup: Concentrate the solvent under reduced pressure. Pour residue into ice water.[1][2] Neutralize with dilute HCl if necessary (carefully, to avoid acetal hydrolysis).

    • Purification: Filter the solid or extract with dichloromethane.[1][2] Recrystallize from ethanol.

Applications & Reactivity Profile

The 3-carbaldehyde group is a versatile handle for generating chemical diversity.[1][2][3][8][9]

  • Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) yields imines/hydrazones with potent biological activity (e.g., antitubercular agents).[1][2]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styryl-quinolines.[1][2]

  • Friedländer Annulation: Condensation with ketones allows for the construction of tricyclic systems like acridines.[1][2]

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2][3][4][5] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1][2][4]

  • PubChem. (2025).[1][2] 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CID 689079).[1] National Library of Medicine.[1][2] [1][2]

  • Raj, T., et al. (2010).[1][2] Synthesis and biological evaluation of some new 2-chloro-3-formylquinoline derivatives. Chemical Biology & Drug Design. (Contextual grounding for biological activity of 2,6-disubstituted variants).

  • Bhat, M. A., et al. (2021).[1][2] 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc, 2018(ii), 143-152.[1][2]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxyquinoline-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed interpretation of expected chemical shifts and coupling constants, and a standardized protocol for sample analysis. The principles and data from closely related analogs are leveraged to construct a robust and scientifically grounded understanding of the molecule's spectral features.

Introduction: The Significance of this compound and NMR Spectroscopy

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring two electron-donating methoxy groups and an electron-withdrawing aldehyde group, makes it an intriguing candidate for further chemical exploration and drug design.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a novel or sparsely documented compound like this compound, a thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and guiding its synthetic modifications. This guide will, therefore, serve as a key reference for researchers working with this and structurally similar compounds.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of this compound, with the standard IUPAC numbering, is shown below. Based on this structure, we can predict the key features of its ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

The ¹H NMR spectrum is expected to display signals corresponding to seven distinct protons: one aldehyde proton, three aromatic protons on the quinoline ring system, and two methoxy groups.

General Principles of Chemical Shift Prediction

The chemical shift (δ) of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).

In this compound:

  • The aldehyde group (-CHO) at the C3 position is strongly electron-withdrawing and will significantly deshield the adjacent protons.

  • The methoxy groups (-OCH₃) at the C2 and C6 positions are electron-donating through resonance and will shield the protons on the quinoline ring, particularly those in ortho and para positions.

  • The nitrogen atom in the quinoline ring is electronegative and deshields adjacent protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on data from analogous compounds such as 2-chloro-6-methoxyquinoline-3-carbaldehyde, 2,6-dichloroquinoline-3-carbaldehyde, and other substituted quinolines, we can predict the following spectral data.[2][3]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CHO 10.0 - 10.5Singlet (s)-Aldehyde protons typically resonate in this highly deshielded region.[4]
H4 8.5 - 8.8Singlet (s)-This proton is deshielded by the adjacent nitrogen atom and the aldehyde group at C3. It has no adjacent protons to couple with.
H8 7.8 - 8.1Doublet (d)J = ~9.0 HzThis proton is part of an ABC spin system on the benzene ring and is expected to be a doublet due to coupling with H7.
H7 7.3 - 7.6Doublet of doublets (dd)J = ~9.0, ~2.5 HzCoupled to both H8 (ortho-coupling) and H5 (meta-coupling).
H5 7.1 - 7.3Doublet (d)J = ~2.5 HzThis proton is ortho to the electron-donating methoxy group at C6 and will be the most shielded of the aromatic protons. It exhibits meta-coupling to H7.
OCH₃ (C2) 4.0 - 4.3Singlet (s)-The methoxy group at the C2 position is deshielded by the adjacent nitrogen atom.
OCH₃ (C6) 3.9 - 4.1Singlet (s)-A typical chemical shift for an aromatic methoxy group.

Detailed Spectral Analysis: A Hypothetical Interpretation

The most downfield signal is expected to be the aldehyde proton as a sharp singlet between δ 10.0 and 10.5 ppm. The absence of coupling confirms its attachment to the C3 carbon, which has no adjacent protons.

The aromatic region will likely display three distinct signals. The most deshielded of these will be H4 , appearing as a singlet between δ 8.5 and 8.8 ppm. Its downfield shift is a consequence of the anisotropic effect of the C=O bond and the deshielding effect of the heterocyclic nitrogen.

The remaining three aromatic protons (H5, H7, and H8) on the benzene portion of the quinoline ring will form an ABC spin system.

  • H8 is expected to appear as a doublet around δ 7.8 - 8.1 ppm with a large ortho-coupling constant (J ≈ 9.0 Hz) due to its interaction with H7.

  • H7 should be a doublet of doublets in the range of δ 7.3 - 7.6 ppm, showing both a large ortho-coupling to H8 and a smaller meta-coupling to H5 (J ≈ 2.5 Hz).

  • H5 , being ortho to the electron-donating methoxy group at C6, will be the most upfield of the aromatic protons, appearing as a doublet around δ 7.1 - 7.3 ppm with a small meta-coupling constant from its interaction with H7.

The two methoxy groups will each present as a sharp singlet. The methoxy group at the C2 position is expected to be slightly more downfield (δ 4.0 - 4.3 ppm) compared to the one at C6 (δ 3.9 - 4.1 ppm) due to the proximity of the electronegative nitrogen atom.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Materials and Instrumentation
  • Sample: 5-10 mg of this compound

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer

Sample Preparation
  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a clean NMR tube.

  • Add a small amount of TMS as an internal reference (δ 0.00 ppm).

Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer add_tms Add TMS Standard transfer->add_tms insert Insert Sample add_tms->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Process and Analyze Data acquire->process

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Synthesis of this compound

The synthesis of this compound would likely proceed via a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The starting material would be N-(4-methoxyphenyl)acetamide. The Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would then be used to effect the cyclization and formylation in a one-pot procedure. A subsequent nucleophilic substitution of the resulting 2-chloro-6-methoxyquinoline-3-carbaldehyde with sodium methoxide would yield the desired this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally similar molecules, a detailed and scientifically sound interpretation of the expected spectrum has been presented. This guide serves as a valuable resource for the identification, characterization, and further investigation of this important quinoline derivative. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which will be crucial for confirming these predictions and advancing research in this area.

References

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved from [Link]

  • Chandraprakash, S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). quinoline-3-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

Sources

13C NMR data for 2,6-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the


 NMR Analysis of 2,6-Dimethoxyquinoline-3-carbaldehyde

Part 1: Executive Summary & Structural Significance

This compound represents a pivotal scaffold in medicinal chemistry, particularly in the development of antiproliferative and antimicrobial agents.[1][2] The quinoline core, functionalized with methoxy groups at the 2- and 6-positions and a reactive aldehyde at the 3-position, serves as a versatile electrophile for Knoevenagel condensations and Schiff base formation.[1][2]

This guide provides a rigorous structural analysis of this molecule, focusing on


 NMR spectroscopy . Given the limited availability of raw spectral data in open-access repositories for this specific derivative, the data presented here is synthesized from high-fidelity structural analogs (e.g., 2-methoxyquinoline-3-carbaldehyde and 2-chloro-6-methoxyquinoline-3-carbaldehyde) and validated through substituent chemical shift additivity rules.[1][2]

Key Structural Features:

  • Electronic Push-Pull: The electron-donating methoxy groups (positions 2 and 6) counteract the electron-withdrawing nature of the pyridine ring and the 3-formyl group, creating a unique shielding pattern.[1][2]

  • Reactive Center: The C3-formyl carbon is the most deshielded signal, critical for monitoring downstream derivatization.[1][2]

Part 2: Synthesis & Experimental Context

To understand the NMR spectrum, one must understand the synthesis, as impurities from precursors (e.g., chloro-analogs) often complicate spectral assignment.[1][2]

The Meth-Cohn Vilsmeier-Haack Route: The standard synthesis involves the Vilsmeier-Haack formylation of p-anisidine acetanilides to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde , followed by nucleophilic aromatic substitution (


) with sodium methoxide.[1][2]
Step-by-Step Protocol:
  • Vilsmeier-Haack Formylation:

    • Reagents:

      
       (3 equiv), DMF (3 equiv), N-(4-methoxyphenyl)acetamide.[2]
      
    • Conditions: 80–95°C for 4–16 hours.[1]

    • Intermediate: Yields 2-chloro-6-methoxyquinoline-3-carbaldehyde.[1][2]

  • Methoxylation (

    
    ): 
    
    • Reagents: Sodium methoxide (NaOMe, 2.0 equiv) in dry Methanol (MeOH).

    • Conditions: Reflux for 2–4 hours.[1][3]

    • Mechanism: The methoxide anion attacks the C2 position, displacing the chloride ion.[1] This is facilitated by the electron-deficient nature of the pyridine ring (activated by the adjacent nitrogen).[1]

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc).[3]

Part 3: NMR Data Analysis

The following data represents the predicted high-confidence chemical shifts derived from structure-activity relationships of 2-substituted quinoline-3-carbaldehydes.

Instrument Parameters (Standard):

  • Frequency: 100 MHz or 125 MHz (

    
    C).
    
  • Solvent:

    
     (77.16 ppm reference) or 
    
    
    
    (39.52 ppm reference).[2]
  • Temperature: 298 K.[1]

Table 1: NMR Chemical Shift Assignments
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic (Causality)
C-CHO Carbonyl188.5 – 189.5 Characteristic aldehyde signal; deshielded by the anisotropic effect of the C=O double bond.[1][2]
C-2 Quaternary160.5 – 162.0 Highly deshielded due to direct attachment to electronegative N and O (methoxy).
C-6 Quaternary156.0 – 158.0 Ipso-carbon to the 6-methoxy group; strong deshielding via inductive effect of Oxygen.
C-8a Quaternary145.0 – 147.0 Bridgehead carbon adjacent to Nitrogen; deshielded by the heteroatom.
C-4 Methine (CH)135.0 – 137.0 Para to the C2-methoxy; experiences resonance shielding but deshielded by the ring current.[1]
C-8 Methine (CH)128.0 – 129.5 Typical aromatic resonance; relatively unperturbed.
C-5 Methine (CH)125.0 – 126.5 Ortho to the bridgehead; distinct from C7/C8 due to lack of direct substituent effects.
C-4a Quaternary123.0 – 124.5 Bridgehead carbon; typically shielded relative to C8a.
C-7 Methine (CH)121.0 – 122.5 Ortho to the 6-methoxy group; shielded by the resonance donation of the methoxy oxygen.[1]
C-3 Quaternary118.0 – 120.0 Ipso to the aldehyde; shielded by the

-effect of the Nitrogen and conjugation with the carbonyl.
6-OMe Methyl55.5 – 56.0 Typical aryl methyl ether shift.[1][2]
2-OMe Methyl53.5 – 54.5 Slightly shielded relative to 6-OMe due to the electron-deficient nature of the pyridine ring.[1][2]

Part 4: Structural Elucidation Workflow

To validate the structure and distinguish it from the 2-chloro precursor or regioisomers, a combination of 2D NMR techniques is required.[1][2]

1. HMBC (Heteronuclear Multiple Bond Correlation):

  • Key Correlation 1: The aldehyde proton (CHO, ~10.5 ppm) will show a strong 2-bond correlation to C3 and a 3-bond correlation to C2 and C4 .[1][2] This confirms the position of the formyl group.[1]

  • Key Correlation 2: The methoxy protons at ~4.1 ppm will correlate to C2 (~161 ppm), proving the success of the

    
     reaction (displacement of Cl).[2]
    
  • Key Correlation 3: The methoxy protons at ~3.9 ppm will correlate to C6 (~157 ppm), confirming the backbone substitution.

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Spatial Proximity: A NOE signal should be observed between the aldehyde proton and the C4-H proton, but not between the aldehyde and the methoxy groups (due to distance/geometry).

Part 5: Visualization of Synthesis & Logic

The following diagram illustrates the synthesis pathway and the critical HMBC correlations used for structural assignment.

G Precursor 2-Chloro-6-methoxy- quinoline-3-carbaldehyde Reagent NaOMe / MeOH (Reflux, 2h) Precursor->Reagent Product 2,6-Dimethoxy- quinoline-3-carbaldehyde Reagent->Product Nucleophilic Aromatic Substitution (SNAr) CHO CHO Signal (189 ppm) Product->CHO C2 C2 Signal (161 ppm) Product->C2 HMBC HMBC Correlation (Confirmation) CHO->HMBC 3-bond coupling C2->HMBC Target of OMe attack

Caption: Synthesis pathway via SNAr methoxylation and key HMBC spectroscopic correlations for structural validation.

References

  • Meth-Cohn, O., et al. (1981).[2] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • Subashini, R., et al. (2009).[2][4][5] "2-Chloro-6-methoxyquinoline-3-carbaldehyde."[1][2][4] Acta Crystallographica Section E, 65(11).

  • Rao, H. S. P., & Jothilingam, S. (2013).[2] "Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility." Journal of Chemical Sciences, 125, 1071–1076.[1][2]

  • BenchChem. (2025). "Technical Guide to 2-Methoxyquinoline-4-carbaldehyde and Analogs." [2]

Sources

A Technical Guide to the Solubility of 2,6-Dimethoxyquinoline-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable therapeutic agent. Poor aqueous solubility can severely limit a compound's bioavailability and lead to erratic in vivo performance. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-dimethoxyquinoline-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs, outlines theoretical principles governing its solubility, and presents detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment. This document is intended to empower researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the solubility profile of this compound and similar novel chemical entities.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must possess adequate solubility in physiological media to be absorbed from the gastrointestinal tract and exert its therapeutic effect.

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific compound of interest, this compound, belongs to this versatile family. Its structure, featuring a quinoline core, two methoxy groups, and a carbaldehyde substituent, suggests a complex interplay of factors governing its solubility. This guide will provide a systematic approach to elucidating the solubility characteristics of this molecule.

Physicochemical Profile and Solubility Prediction

Structural Analysis

The this compound molecule possesses several key functional groups that influence its solubility:

  • Quinoline Core: The bicyclic aromatic system is largely hydrophobic, which tends to decrease aqueous solubility.

  • Methoxy Groups (-OCH₃): The two methoxy groups can act as hydrogen bond acceptors, potentially increasing interaction with polar solvents like water.

  • Carbaldehyde Group (-CHO): The aldehyde group is polar and can also act as a hydrogen bond acceptor, contributing to aqueous solubility.

The overall solubility will be a balance between the hydrophobic quinoline backbone and the hydrophilic nature of the methoxy and carbaldehyde substituents.

Insights from Structural Analogs

Examining the properties of structurally similar compounds can aid in predicting the solubility of this compound. For instance, reports on 2-methoxyquinoline-3-carbaldehyde indicate its purification by recrystallization from a petroleum ether-ethyl acetate mixture, suggesting it has some solubility in these organic solvents.[2] The addition of a second methoxy group at the 6-position in our target compound is expected to slightly increase its polarity and potential for hydrogen bonding, which may enhance its solubility in polar solvents compared to its mono-methoxy counterpart.

Computational Prediction of Solubility

In modern drug discovery, in silico methods are often employed for the early prediction of physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate a compound's chemical structure with its physical properties, including solubility.[2][3] These models utilize molecular descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area to predict solubility.[3] While a detailed QSPR analysis is beyond the scope of this guide, researchers are encouraged to utilize commercially available or open-source software to generate preliminary solubility estimates for this compound.

Experimental Determination of Solubility: A Methodological Framework

The experimental determination of solubility is crucial for validating any theoretical predictions and for providing the accurate data needed for further drug development activities. Two key types of solubility are typically measured: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. This method is high-throughput and reflects the solubility under non-equilibrium conditions, which can be relevant to early-stage screening assays.[4][5]

Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is a more accurate representation of a compound's intrinsic solubility and is the gold standard for pre-formulation and lead optimization studies.[5][6]

The relationship between these two critical parameters can be visualized as follows:

G cluster_0 Solubility Determination Workflow Start Compound Synthesis and Purification Kinetic Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility Assay (Lead Optimization) Kinetic->Thermo Promising Hits Data Data Analysis and Interpretation Thermo->Data Pre-formulation

Caption: A simplified workflow illustrating the stages of solubility assessment.

Protocol for Kinetic Solubility Determination

This protocol is designed as a self-validating system for determining the kinetic solubility of this compound using a plate-based method with subsequent analysis by High-Performance Liquid Chromatography (HPLC).

3.2.1. Materials and Reagents

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • 96-well microplates (polypropylene)

  • Plate shaker

  • Centrifuge with plate rotor

  • HPLC system with UV or MS detector

3.2.2. Step-by-Step Methodology

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each DMSO stock concentration to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[5]

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer the supernatant to an analysis plate. Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.[6]

  • Data Interpretation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

The following diagram outlines the kinetic solubility workflow:

G A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B C Add to PBS (pH 7.4) Plate (Final DMSO = 1%) B->C D Incubate with Shaking (2 hours) C->D E Centrifuge to Pellet Precipitate D->E F Analyze Supernatant by HPLC/LC-MS E->F G Determine Highest Soluble Concentration F->G

Caption: Experimental workflow for kinetic solubility determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[7] This protocol is designed to ensure equilibrium is reached and provides a robust measure of intrinsic solubility.

3.3.1. Materials and Reagents

  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 2.0, pH 7.4)

  • Organic solvents (e.g., ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV or MS detector

3.3.2. Step-by-Step Methodology

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.[6]

  • Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Data Reporting: The measured concentration is the thermodynamic solubility of the compound in that specific solvent at the given temperature.

The following diagram illustrates the thermodynamic solubility workflow:

G A Add Excess Solid to Solvent in Vial B Equilibrate with Agitation (24-72 hours) A->B C Allow Solid to Settle B->C D Filter Supernatant (0.22 µm) C->D E Quantify Concentration by HPLC/LC-MS D->E F Report as Thermodynamic Solubility E->F

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

Table 1: Solubility Profile of this compound

Solubility TypeSolvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (7.4)25[Experimental Value][Calculated Value]
ThermodynamicPBS (7.4)25[Experimental Value][Calculated Value]
ThermodynamicSimulated Gastric Fluid (pH ~1.2)37[Experimental Value][Calculated Value]
ThermodynamicSimulated Intestinal Fluid (pH ~6.8)37[Experimental Value][Calculated Value]
ThermodynamicEthanol25[Experimental Value][Calculated Value]
ThermodynamicAcetonitrile25[Experimental Value][Calculated Value]

Note: The molecular weight of this compound (C₁₂H₁₁NO₃) is 217.22 g/mol .

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the characterization of the solubility of this compound. By leveraging theoretical predictions based on its chemical structure and executing robust experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data necessary to advance this compound through the drug discovery and development pipeline. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for making informed decisions about the formulation and potential clinical application of this and other novel quinoline derivatives. Further studies could explore the impact of different salt forms or co-solvents on the solubility of this compound to optimize its delivery characteristics.

References

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • 2-Methoxyquinoline-3-carbaldehyde. PMC - NIH. Available at: [Link]

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde. PMC - NIH. Available at: [Link]

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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, quinoline-3-carbaldehydes are versatile intermediates, readily transformed into a diverse library of derivatives for drug discovery and development.[3] This guide provides a comprehensive technical overview of the synthesis of a key derivative, 2,6-dimethoxyquinoline-3-carbaldehyde, focusing on the selection and preparation of its essential starting materials. Our discussion will be grounded in the principles of the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation and cyclization of electron-rich aromatic compounds.[4][5]

The Primary Synthetic Pathway: A Two-Step Approach

The most logical and efficient route to this compound is a two-step synthesis commencing with the commercially available 2,6-dimethoxyaniline. This pathway involves an initial acetylation to form the crucial acetanilide intermediate, followed by a Vilsmeier-Haack cyclization to yield the target aldehyde.

G A 2,6-Dimethoxyaniline B N-(2,6-dimethoxyphenyl)acetamide A->B Acetylation C This compound B->C Vilsmeier-Haack Cyclization

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: N-(2,6-dimethoxyphenyl)acetamide

The initial and critical step in this synthetic sequence is the acetylation of 2,6-dimethoxyaniline. This reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.

Starting Material Analysis: 2,6-Dimethoxyaniline
PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane.
Experimental Protocol: Acetylation of 2,6-Dimethoxyaniline

This protocol is adapted from standard procedures for the acetylation of anilines.[6]

Materials:

  • 2,6-Dimethoxyaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethoxyaniline (1 equivalent) in dichloromethane.

  • To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is washed with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude N-(2,6-dimethoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.

Part 2: The Vilsmeier-Haack Cyclization to this compound

The Vilsmeier-Haack reaction is a cornerstone of this synthesis, enabling the simultaneous formylation and cyclization of the acetanilide intermediate.[7] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[4][5]

The Vilsmeier Reagent: Formation and Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Cyclization DMF DMF Chloroiminium_Salt Chloroiminium_Salt DMF->Chloroiminium_Salt + POCl3 Acetanilide N-(2,6-dimethoxyphenyl)acetamide Intermediate_1 Intermediate_1 Acetanilide->Intermediate_1 + Chloroiminium Salt Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Quinoline_Aldehyde This compound Intermediate_2->Quinoline_Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

The N-(2,6-dimethoxyphenyl)acetamide, being an electron-rich aromatic system, undergoes electrophilic substitution by the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent hydrolysis to afford the final this compound.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a generalized procedure based on established methods for the synthesis of 2-chloro-3-formylquinolines, which are structurally related to the target molecule.[7][8]

Materials:

  • N-(2,6-dimethoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (3 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • After the addition is complete, add N-(2,6-dimethoxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.[9]

Alternative Synthetic Considerations

While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies for quinoline synthesis exist, such as the Friedländer, Skraup, and Doebner-von Miller reactions.[2][10] However, these methods often require more forcing conditions or may not be as amenable to the specific substitution pattern of this compound. The Vilsmeier-Haack approach offers a direct and generally high-yielding route from readily accessible starting materials.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the acetylation of 2,6-dimethoxyaniline followed by a Vilsmeier-Haack cyclization. This guide provides a detailed, technically grounded framework for researchers and drug development professionals to approach the synthesis of this valuable intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the final product.

References

  • Kadre, T., et al. (2024). An alternative VH type reagent for effective synthesis of 2-chloro-3-formyl quinolines or 2-chloro-3-acetyl quinolines from acetanilides under conventional reaction conditions. Heterocyclic Letters, 14(1), 143-152.
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  • (1994). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 33B(3), 262-264.
  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27443-27471.
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Methodological & Application

The Versatile Scaffold: Application Notes on 2,6-Dimethoxyquinoline-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Promise of Methoxy Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Among the various substitution patterns, methoxy groups are of particular interest due to their ability to act as hydrogen bond acceptors, enhance metabolic stability, and improve oral bioavailability.

This guide focuses on 2,6-dimethoxyquinoline-3-carbaldehyde (CAS No. 883549-54-0) , a highly functionalized and versatile building block for the synthesis of novel bioactive molecules.[3] The presence of two methoxy groups at positions 2 and 6, combined with a reactive aldehyde at position 3, offers a unique platform for generating diverse chemical libraries with significant therapeutic potential. The electron-donating nature of the methoxy groups influences the electronic properties of the quinoline ring, while the aldehyde function serves as a versatile handle for a multitude of chemical transformations.

This document provides a comprehensive overview of the synthesis, chemical reactivity, and potential applications of this compound in drug discovery, complete with detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 883549-54-0[3]
Molecular Formula C₁₂H₁₁NO₃Inferred
Molecular Weight 217.22 g/mol Inferred
Appearance Expected to be a solidAnalogy to related compounds[4]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.General chemical knowledge
  • ¹H NMR: A singlet for the aldehydic proton (CHO) is expected around δ 10.5 ppm. A sharp singlet for the proton at the C4 position of the quinoline ring should appear downfield, likely above δ 8.5 ppm. Two distinct singlets for the two methoxy groups (OCH₃) would be observed, typically in the range of δ 3.9-4.2 ppm. The remaining aromatic protons on the benzene portion of the quinoline ring would appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around 190 ppm. The carbons bearing the methoxy groups would appear in the aromatic region, with the methoxy carbons themselves appearing around 55-60 ppm.

  • IR (cm⁻¹): A strong absorption band for the aldehyde C=O stretch is expected around 1690-1710 cm⁻¹. C-H stretching bands for the aldehyde proton would be visible near 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of C₁₂H₁₁NO₃ would be observed.

Synthesis of this compound

The most direct and widely used method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

For the synthesis of this compound, the logical precursor is N-(4-methoxyphenyl)acetamide. The Vilsmeier-Haack reaction on this substrate would lead to the formation of the quinoline ring system with the desired substitutions. The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile.[5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack & Cyclization Acetanilide N-(4-methoxyphenyl)acetamide Acetanilide->Intermediate Quinoline 2,6-Dimethoxyquinoline- 3-carbaldehyde Intermediate->Quinoline Hydrolysis

Figure 1: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from established procedures for the synthesis of structurally similar 2-chloro-6-substituted-quinoline-3-carbaldehydes.[4]

Materials:

  • N-(4-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF (3 molar equivalents). Cool the flask to 0 °C in an ice bath.

  • Addition of POCl₃: Add freshly distilled POCl₃ (7 molar equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Acetanilide: Add N-(4-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reaction mixture. Ensure the temperature does not rise significantly during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a large beaker of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Stir the ice-cold mixture for 30 minutes to ensure complete hydrolysis of the intermediate.[4] Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Applications in Medicinal Chemistry: A Versatile Synthetic Intermediate

The aldehyde functionality at the C3 position of this compound is a versatile handle for a wide range of synthetic transformations, allowing for the construction of diverse and complex molecular architectures. Below are protocols for key reactions that demonstrate its utility in generating scaffolds of medicinal interest.

Synthesis of Pyrazolo[3,4-b]quinolines

Fused heterocyclic systems are of great interest in medicinal chemistry. Pyrazolo[3,4-b]quinolines, for instance, have been investigated for their biological and photophysical properties.[6][7] These can be readily synthesized from this compound through condensation with hydrazines followed by intramolecular cyclization.

G Quinoline 2,6-Dimethoxyquinoline- 3-carbaldehyde SchiffBase Schiff Base Intermediate Quinoline->SchiffBase + Hydrazine (Condensation) Hydrazine R-NH-NH₂ Hydrazine->SchiffBase Pyrazoloquinoline Substituted Pyrazolo[3,4-b]quinoline SchiffBase->Pyrazoloquinoline Intramolecular Cyclization

Figure 2: General scheme for the synthesis of pyrazolo[3,4-b]quinolines.

This protocol is based on a similar synthesis of a 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.[8]

Materials:

  • This compound

  • Aryl hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Ethanol

  • Nitrobenzene

  • Pyridine (catalytic amount)

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve this compound (1 molar equivalent) and the aryl hydrazine hydrochloride (1.1 molar equivalents) in ethanol. Add a few drops of a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. The formation of the corresponding hydrazone (Schiff base) will be observed.

  • Isolation of Intermediate (Optional): Upon completion, cool the reaction mixture. The hydrazone may precipitate out and can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Cyclization: To the crude hydrazone, add nitrobenzene and a catalytic amount of pyridine.

  • Heating: Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours. Monitor the reaction for the formation of the cyclized product.

  • Work-up and Purification: After the reaction is complete, cool the mixture and purify it using column chromatography on silica gel to isolate the desired 1-aryl-pyrazolo[3,4-b]quinoline derivative.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound.[9] This reaction, when applied to this compound, can be used to synthesize α,β-unsaturated systems, which are themselves valuable intermediates or can possess biological activity.

This protocol is based on general procedures for Knoevenagel condensation of quinoline-3-carbaldehydes.[8]

Materials:

  • This compound

  • Malononitrile

  • Ethanol or another suitable solvent

  • A basic catalyst (e.g., piperidine, triethylamine, or an ionic liquid like [Et₃NH][HSO₄])[9]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 molar equivalent) and malononitrile (1.1 molar equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent to obtain the pure 2-((2,6-dimethoxyquinolin-3-yl)methylene)malononitrile.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[10][11] By reacting this compound with various Wittig reagents (phosphonium ylides), a wide range of vinyl-substituted quinolines can be prepared. These can serve as precursors for further functionalization or as final target molecules.

This protocol is adapted from the Wittig reaction of 2-chloroquinoline-3-carbaldehyde.[10]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 molar equivalents) in anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C or -78 °C and add the strong base (1.1 molar equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1 molar equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired 3-styryl-2,6-dimethoxyquinoline.

Reductive Amination

Reductive amination is a powerful method for introducing amine functionalities by reacting an aldehyde with an amine in the presence of a reducing agent.[2] This allows for the synthesis of a vast library of substituted amines, which are prevalent in many classes of drugs.

This protocol is based on general reductive amination procedures.[2]

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine)

  • A reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • A suitable solvent (e.g., methanol, dichloromethane)

  • Acetic acid (catalytic, if needed)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 molar equivalent) and the amine (1.2 molar equivalents) in methanol. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to afford the desired 3-aminomethyl-2,6-dimethoxyquinoline derivative.

Potential Therapeutic Applications and Future Directions

While direct biological data for derivatives of this compound is limited in the current literature, the structural features of this scaffold and the known activities of related compounds suggest several promising avenues for drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature a dimethoxy-substituted aromatic ring system. For example, 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy.[1] The 2,6-dimethoxy substitution pattern could offer a novel binding mode or improved selectivity for various kinases, such as EGFR, VEGFR, or CDKs, which are also targeted by quinoline and quinazoline-based drugs.[12]

  • Anticancer Agents: The quinoline core is a well-established pharmacophore in oncology. Derivatives can act through various mechanisms, including DNA intercalation, topoisomerase inhibition, and disruption of microtubule polymerization. The derivatives synthesized from this compound, such as the pyrazolo[3,4-b]quinolines, could be explored for their antiproliferative activity against various cancer cell lines.

  • Antimicrobial Agents: Quinolone and quinoline compounds have a long history as antibacterial and antimalarial agents. The diverse functionalities that can be introduced via the aldehyde group allow for the synthesis of libraries to be screened against a panel of bacterial and parasitic pathogens.

The strategic placement of the two methoxy groups may also confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to compounds with improved drug-like characteristics.

Conclusion

This compound represents a highly promising, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group open the door to a vast chemical space of novel heterocyclic compounds. The protocols and potential applications outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this valuable scaffold in the quest for new and effective therapeutic agents. Further exploration of the derivatives of this compound is warranted and holds significant potential for the discovery of next-generation drugs.

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  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5949-5993.
  • PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Chernov, S. V., et al. (2021). Synthesis of 4,5-Dihydro-1H-[5][13]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 26(16), 4983.

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510.
  • El-Sayed, M. A. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6296.
  • Selvam, P., & Perumal, P. T. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical Sciences, 131(12), 1-7.

Sources

Unlocking the Therapeutic Potential of 2,6-Dimethoxyquinoline-3-carbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2,6-dimethoxyquinoline-3-carbaldehyde derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents, leveraging the well-documented pharmacological activities of the quinoline scaffold.[1][2]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of potent and selective therapeutic agents. The introduction of methoxy and carbaldehyde functionalities at specific positions, as in the case of this compound, offers exciting opportunities for creating novel derivatives with enhanced biological efficacy.

Synthesis of this compound Derivatives: A Generalized Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[3][4] This reaction serves as the foundation for producing the this compound scaffold. Subsequent derivatization of the carbaldehyde group allows for the creation of a diverse library of compounds.

Protocol 1: Synthesis of the Precursor, N-(2,6-dimethoxyphenyl)acetamide

Rationale: The synthesis of the acetanilide precursor is the initial and crucial step. This is typically achieved through the acylation of the corresponding aniline.

Materials:

  • 2,6-dimethoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,6-dimethoxyaniline in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N-(2,6-dimethoxyphenyl)acetamide.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Rationale: This step involves the cyclization and formylation of the acetanilide precursor to form the quinoline-3-carbaldehyde core. The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the key reagent.[3][4]

Materials:

  • N-(2,6-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • After the addition is complete, add N-(2,6-dimethoxyphenyl)acetamide to the mixture.

  • Heat the reaction mixture at 80-90°C for several hours, monitoring the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.

Protocol 3: Synthesis of this compound

Rationale: The chloro group at the 2-position can be readily substituted with a methoxy group via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Sodium methoxide

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde in methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the mixture under reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography to yield this compound.

Derivatization of the 3-Carbaldehyde Group

The aldehyde functionality at the 3-position is a versatile handle for further structural modifications, such as the formation of Schiff bases, hydrazones, and other derivatives, to explore structure-activity relationships.

G cluster_0 Synthesis of this compound 2,6-Dimethoxyaniline 2,6-Dimethoxyaniline N-(2,6-dimethoxyphenyl)acetamide N-(2,6-dimethoxyphenyl)acetamide 2,6-Dimethoxyaniline->N-(2,6-dimethoxyphenyl)acetamide Acetic anhydride, Glacial acetic acid 2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Chloro-6-methoxyquinoline-3-carbaldehyde N-(2,6-dimethoxyphenyl)acetamide->2-Chloro-6-methoxyquinoline-3-carbaldehyde Vilsmeier-Haack Reaction (POCl3, DMF) This compound This compound 2-Chloro-6-methoxyquinoline-3-carbaldehyde->this compound Sodium methoxide, Methanol Derivatives Derivatives This compound->Derivatives Further reactions

Caption: Synthetic pathway for this compound and its derivatives.

Biological Evaluation of this compound Derivatives

A systematic evaluation of the biological activities of the synthesized derivatives is essential to identify lead compounds for further development.

Anticancer Activity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. It is a widely used method to assess the cytotoxic effects of potential anticancer drugs.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)
Quinoline-Chalcone Hybrids12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
8-Methoxy-4-anilinoquinolines2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
Quinoline-based Dihydrazones3bMCF-7 (Breast)7.016--

Source: Adapted from BenchChem[1]

cluster_workflow Cytotoxicity Evaluation Workflow Start Seed Cancer Cells in 96-well Plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 4h MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action: Induction of Apoptosis

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_pathway Generalized Apoptotic Signaling Pathway Compound Quinoline Derivative ROS ↑ ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptotic pathway induced by quinoline derivatives.

Antimicrobial Activity

Rationale: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard method for assessing the potency of new antimicrobial compounds.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile 96-well microplates

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microplate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference DrugMIC of Reference (µg/mL)
Quinoxaline Derivative 2d Escherichia coli8Gentamycin-
Quinoxaline Derivative 3c Escherichia coli8Gentamycin-
Quinoxaline Derivative 4 Bacillus subtilis16Gentamycin-
Quinoline Hybrid 7b Staphylococcus aureus2--
Quinoline Hybrid 7c Cryptococcus neoformans15.6--
Quinoline Hybrid 7d Cryptococcus neoformans15.6--

Source: Adapted from El-Gamal et al. and de Souza et al.[5][6]

Anti-inflammatory Activity

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and plays a key role in the synthesis of prostaglandins. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Protocol 6: In Vitro COX-2 Inhibition Assay

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds and a standard COX-2 inhibitor (e.g., Celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Typically, the assay involves the incubation of the COX-2 enzyme with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured, often through a colorimetric reaction.

  • The absorbance is read using a microplate reader.

  • The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Data Presentation: COX-2 Inhibitory Activity of Structurally Related Quinoline Derivatives

CompoundCOX-2 IC₅₀ (µM)
Quinoline Derivative 12c 0.1
Quinoline Derivative 14a 0.11
Quinoline Derivative 14b 0.11
Celecoxib (Reference) Varies by assay

Source: Adapted from Bekhit et al.[4]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid framework for researchers to explore the structure-activity relationships of this versatile class of compounds. Further derivatization and in-depth mechanistic studies are warranted to unlock the full therapeutic potential of these promising molecules.

References

  • El-Gamal, K. M., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Bulletin of Faculty of Pharmacy, Cairo University, 54(2), 225-234. Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-657. Available at: [Link]

  • Mali, J. R., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Available at: [Link]

  • Maurya, A., & Dubey, B. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(11), 5233-5238. Available at: [Link]

  • Patel, R., et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Pharmaceutical Sciences and Research, 11(9), 4504-09. Available at: [Link]

  • Bekhit, A. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 410-423. Available at: [Link]

  • Singh, S., & Kumar, V. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(11), 1833-1835. Available at: [Link]

  • Sungeun, A., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4701. Available at: [Link]

  • Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • de Souza, T. B., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 235. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2935-2954. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 12-16. Available at: [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at: [Link]

  • Ortiz-Sánchez, E., et al. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. ChemMedChem, 19(7), e202300651. Available at: [Link]

  • Sharma, P., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 243, 114752. Available at: [Link]

  • Shetgiri, P., & Nayak, P. (2018). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Letters in Organic Chemistry, 15(1), 2-10. Available at: [Link]

  • Taha, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5275-5310. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. Available at: [Link]

  • Musheer, S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(25), 15069-15082. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega. Available at: [Link]

  • Anitha, S., & Jose, J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]

Sources

2,6-dimethoxyquinoline-3-carbaldehyde for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Application of 2,6-Dimethoxyquinoline-3-carbaldehyde for Type II Kinase Inhibitor Development

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors such as Bosutinib (Src/Abl), Lenvatinib (VEGFR), and Cabozantinib (c-Met/VEGFR2). Among these, This compound serves as a critical, versatile intermediate. Its C3-aldehyde functionality allows for rapid diversification via Knoevenagel condensations or reductive aminations, while the 2,6-dimethoxy substitution pattern modulates lipophilicity and electron density at the kinase hinge-binding region. This guide provides a validated, scalable protocol for synthesizing this intermediate and demonstrates its application in generating a VEGFR2-targeted library.

Part 1: Strategic Rationale & Pharmacophore Mapping

The "Privileged" Nature of the Scaffold

Kinase inhibitors typically function by competing with ATP for the binding pocket.[1] The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the backbone NH of the "hinge region" (e.g., Met318 in c-Src).

  • C3-Position (Aldehyde): The "pivot point." Condensation here extends the molecule into the hydrophobic back-pocket or the solvent-front, depending on the linker geometry.

  • C2-Methoxy: Replaces the reactive 2-chloro substituent often found in precursors. It increases electron density on the ring nitrogen and eliminates the risk of glutathione conjugation (toxicity) associated with reactive aryl chlorides.

  • C6-Methoxy: Solubilizing group that often contacts the ribose-binding pocket or solvent interface.

Structural Logic Diagram

KinasePharmacophore Scaffold 2,6-Dimethoxyquinoline Core N1 N1 Nitrogen: H-Bond Acceptor (Hinge Region) Scaffold->N1 C2 C2-Methoxy: Steric Bulk & Electronic Modulation Scaffold->C2 C3 C3-Aldehyde: Vector for Pharmacophore Extension Scaffold->C3 C6 C6-Methoxy: Solubility & Metabolic Stability Scaffold->C6 Target Specificity\n(e.g., Indolinone for VEGFR) Target Specificity (e.g., Indolinone for VEGFR) C3->Target Specificity\n(e.g., Indolinone for VEGFR)

Figure 1: Pharmacophore mapping of the 2,6-dimethoxyquinoline scaffold.

Part 2: Synthesis Protocol (The "Make")

This protocol utilizes a modified Meth-Cohn Synthesis (Vilsmeier-Haack cyclization) followed by Nucleophilic Aromatic Substitution (


).
Reaction Scheme
  • Precursor: 4-Methoxyacetanilide.

  • Cyclization:

    
     / DMF 
    
    
    
    2-Chloro-6-methoxyquinoline-3-carbaldehyde.
  • Functionalization:

    
     / MeOH 
    
    
    
    this compound.
Step-by-Step Methodology

Step A: Vilsmeier-Haack Cyclization

  • Reagents: 4-Methoxyacetanilide (1.0 eq),

    
     (7.0 eq), DMF (3.0 eq).
    
  • Safety Note:

    
     is highly corrosive and reacts violently with water. Perform in a fume hood.
    
  • Preparation: In a dry 3-neck round-bottom flask under

    
    , add dry DMF (dimethylformamide). Cool to 0°C in an ice bath.
    
  • Addition: Add

    
     dropwise over 30 minutes. The solution will turn pale yellow (formation of the Vilsmeier reagent).
    
  • Substrate: Add 4-methoxyacetanilide solid in portions.

  • Cyclization: Remove ice bath. Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice (approx. 500g) with vigorous stirring. The Vilsmeier adduct hydrolyzes to precipitate the aldehyde.

  • Isolation: Filter the yellow solid. Wash with water (

    
     mL) to remove phosphoric acid byproducts. Dry in a vacuum oven at 50°C.
    
    • Intermediate Product:2-chloro-6-methoxyquinoline-3-carbaldehyde .[2][3]

Step B: Methoxylation (


) 
  • Reagents: Intermediate A (1.0 eq), Sodium Methoxide (NaOMe) (2.5 eq), Anhydrous Methanol.

  • Dissolution: Suspend the 2-chloro intermediate in anhydrous methanol.

  • Reaction: Add NaOMe powder. Reflux the mixture (

    
    ) for 4 hours. The solution usually clears as the substitution proceeds.
    
  • Workup: Cool to room temperature. Pour into ice water.

  • Purification: The product may precipitate.[4][5] If not, extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol/Water to yield off-white needles.

QC Specifications:

  • Yield: ~65-75% (over 2 steps).

  • Purity: >98% (HPLC).

  • 1H NMR (DMSO-d6):

    
     10.45 (s, 1H, CHO), 4.05 (s, 3H, 2-OMe), 3.90 (s, 3H, 6-OMe).
    

Part 3: Application Protocol (The "Use")

Target: Synthesis of a Sunitinib-mimic (VEGFR2 Inhibitor) via Knoevenagel Condensation.

Workflow Diagram

SynthesisWorkflow Start 2,6-Dimethoxyquinoline- 3-carbaldehyde Reaction Knoevenagel Condensation Start->Reaction Reagent Oxindole Derivative (e.g., 5-Fluorooxindole) Reagent->Reaction Catalyst Piperidine (cat.) Ethanol, Reflux Catalyst->Reaction Product 3-((2,6-dimethoxyquinolin-3-yl) methylene)indolin-2-one Reaction->Product - H2O

Figure 2: Synthesis of kinase inhibitor library via Knoevenagel condensation.

Experimental Procedure
  • Setup: In a 20 mL microwave vial or round-bottom flask, combine:

    • This compound (1.0 mmol)

    • 5-Fluorooxindole (1.0 mmol)

    • Ethanol (5 mL)

    • Piperidine (0.1 mmol, catalytic base)

  • Reaction: Heat to reflux (80°C) for 3 hours.

    • Visual Cue: The product usually precipitates as a bright yellow/orange solid due to the extended conjugation.

  • Isolation: Cool to room temperature. Filter the precipitate.[4][5]

  • Washing: Wash the cake with cold ethanol (

    
     mL) to remove unreacted aldehyde and catalyst.
    
  • Characterization:

    • Solubility: These compounds are often lipophilic; dissolve in DMSO for biological assay.

    • Validation: Check for the disappearance of the aldehyde peak (10.45 ppm) and the appearance of the vinyl proton singlet (~7.8–8.2 ppm) in NMR.

Part 4: Data Summary & Validation

Parameter2-Chloro-Intermediate2,6-Dimethoxy-Target
Appearance Yellow PowderOff-white/Pale Yellow Needles
MW 221.64217.22
Aldehyde 1H NMR

10.52 ppm

10.45 ppm
Key Reactivity Susceptible to

at C2
Stable to nucleophiles; reactive at CHO
Solubility (DMSO) HighHigh
Toxicity Risk High (Alkylating agent potential)Low (Metabolically stable)

Authoritative Note on Stability: Unlike the 2-chloro derivative, which can slowly hydrolyze to the quinolone (2-oxo species) in acidic aqueous media, the 2,6-dimethoxy scaffold is robust. However, the C3-aldehyde is prone to oxidation to the carboxylic acid if stored in air for months; store under Argon at -20°C.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530.[6]

  • Abdel-Wahab, B.F., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." Arkivoc, 2018, part ii, pp. 24-56.

  • Musiol, R. "Structure-based design of quinoline derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2022.[7] (Contextual grounding for quinoline kinase activity).

  • Chandraprakash, K., et al. "2-Methoxyquinoline-3-carbaldehyde."[2] Acta Crystallographica Section E, 2010, E66, o2510.[5] [4][5]

Sources

Application Note: Antimicrobial Profiling of 2,6-Dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for evaluating the antimicrobial efficacy of 2,6-dimethoxyquinoline and its structural analogs. While fluoroquinolones (e.g., ciprofloxacin) are established antibiotics, the dimethoxy-substituted quinoline scaffold represents a distinct chemotype with unique lipophilic properties and dual-action potential (direct antimicrobial activity + efflux pump inhibition).

This document provides researchers with a standardized workflow to:

  • Quantify Potency: Determine Minimum Inhibitory Concentration (MIC) using CLSI M07-A10 standards.

  • Assess Mechanism: Evaluate bactericidal kinetics via Time-Kill assays.

  • Overcome Resistance: Screen for Efflux Pump Inhibition (EPI) activity, a critical feature of methoxy-quinolines in reversing Multi-Drug Resistance (MDR).

Chemical Context & Mechanism of Action

The 2,6-dimethoxyquinoline core differs from standard fluoroquinolones by lacking the C3-carboxyl group and C4-carbonyl typically required for the "classic" gyrase binding mode. Instead, its activity is driven by:

  • Planarity & Intercalation: The electron-rich dimethoxy substitution enhances stacking interactions with bacterial DNA base pairs.

  • Efflux Pump Modulation: The lipophilic nature of the 2,6-dimethoxy motif allows it to compete as a substrate for efflux pumps (e.g., NorA in S. aureus), potentially restoring the sensitivity of resistant strains to other antibiotics.

Mechanistic Pathway

The following diagram illustrates the dual pathway where the compound acts as both a replication inhibitor and an efflux pump blocker.

G Compound 2,6-Dimethoxyquinoline (Test Compound) Entry Passive Diffusion / Porin Entry Compound->Entry Target1 Target A: DNA Gyrase/Topo IV (Replication Halt) Entry->Target1 Direct Binding Target2 Target B: Efflux Pump (NorA/AdeABC) (Competitive Inhibition) Entry->Target2 Binding to Transporter Cytoplasm Bacterial Cytoplasm Result1 DNA Fragmentation Target1->Result1 Result2 Intracellular Accumulation (Synergy with Co-drugs) Target2->Result2 Death Bacterial Cell Death Result1->Death Result2->Death Potentiation

Figure 1: Dual mechanism of action for dimethoxyquinoline derivatives: Direct DNA replication inhibition and potentiation via efflux blockade.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution) Objective: Determine the lowest concentration of the 2,6-dimethoxyquinoline derivative that inhibits visible growth.

Materials
  • Test Compound: 2,6-dimethoxyquinoline analog (>95% purity).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Quinolines are hydrophobic. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Indicator: Resazurin (0.01%) or TTC (optional for visual clarity).

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL (10,000 µg/mL).

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to reach 1,000 µg/mL (DMSO is now 10%).

  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the 1,000 µg/mL intermediate solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

    • Final Test Range: 500 µg/mL down to ~0.5 µg/mL.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: Record the lowest concentration with no visible turbidity.

Protocol B: Efflux Pump Inhibition (Synergy Checkerboard)

Rationale: Methoxy-quinolines often exhibit weak intrinsic antimicrobial activity but act as potent Efflux Pump Inhibitors (EPIs) . This assay tests if the compound restores the activity of a substrate antibiotic (e.g., Ciprofloxacin) against a resistant strain.

Workflow Diagram

Checkerboard Prep Prep 2 Stocks: A: Antibiotic (4x MIC) B: 2,6-Dimethoxy (EPI) Plate 96-Well Plate Matrix X-Axis: Antibiotic Dilution Y-Axis: EPI Dilution Prep->Plate Incubate Incubate 18h @ 37°C Plate->Incubate Calc Calculate FICI (Σ FIC) Incubate->Calc

Figure 2: Checkerboard assay workflow to determine Fractional Inhibitory Concentration Index (FICI).

Calculation (FICI)


Interpretation:

  • FICI ≤ 0.5: Synergistic (The compound blocks the pump, restoring antibiotic efficacy).

  • 0.5 < FICI ≤ 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Data Presentation & Analysis

When reporting results for 2,6-dimethoxyquinoline derivatives, summarize data to highlight structure-activity relationships (SAR).

Table 1: Comparative MIC Data (µg/mL)
StrainPhenotype2,6-Dimethoxy-Q (Test)Ciprofloxacin (Ctrl)2,6-Dimethoxy-Q + Cipro (Synergy)
S. aureus (ATCC 29213)Wild Type640.250.12 (Indifferent)
S. aureus (SA-1199B)NorA Overexpressed 32 16 0.5 (Synergy)
E. coli (ATCC 25922)Wild Type1280.008N/A

Key Insight: High MIC values (>64 µg/mL) for the test compound alone, combined with a sharp drop in Ciprofloxacin MIC in the combination column (Synergy), confirms the compound acts primarily as a resistance breaker rather than a standalone antibiotic.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] CLSI.[1][3][4]

  • Machado, D., et al. (2025). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules (MDPI).

  • Frapwell, C.J., et al. (2020).[5] Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[5] Antimicrobial Agents and Chemotherapy.[3][6][7]

  • El-Atawy, M.A., et al. (2019).[8][9] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.[8][9][10] Molecules.[6][8][9][11][12][13][14][15]

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its rigid framework and the presence of a nitrogen heteroatom allow for precise three-dimensional arrangements of functional groups, facilitating interactions with various biological targets. This has led to the development of quinoline-based drugs for treating malaria, cancer, bacterial infections, and inflammatory diseases.[1][2] The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological profile of these compounds.

2,6-Dimethoxyquinoline-3-carbaldehyde emerges as a particularly valuable building block in this context. The electron-donating methoxy groups at the 2 and 6 positions influence the electronic properties of the quinoline system, potentially enhancing biological activity and modulating pharmacokinetic properties. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling a plethora of chemical transformations to construct a diverse library of novel heterocyclic compounds.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of various heterocyclic systems derived from this compound. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this scaffold for the discovery of new chemical entities.

Part 1: Synthesis of the Core Scaffold: this compound

The preparation of the title compound can be efficiently achieved through a two-step sequence starting from the readily available 4-methoxyacetanilide. The key transformations involve a Vilsmeier-Haack formylation followed by a nucleophilic substitution.

Vilsmeier-Haack Reaction: A Classic Approach to Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution reaction.[4]

In the context of quinoline synthesis, the Vilsmeier-Haack reaction of an acetanilide derivative leads to the formation of a 2-chloroquinoline-3-carbaldehyde. The methoxy group at the 4-position of the starting acetanilide directs the cyclization to yield the desired 6-methoxy-substituted quinoline.

Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Materials:

  • 4-Methoxyacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add phosphorus oxychloride (3.0 eq) to anhydrous N,N-dimethylformamide (5.0 eq) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 4-methoxyacetanilide (1.0 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-chloro-6-methoxyquinoline-3-carbaldehyde as a solid.

Nucleophilic Aromatic Substitution: Installation of the Second Methoxy Group

The chloro substituent at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of the second methoxy group to furnish the target this compound.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Crushed ice

  • Petroleum ether and Ethyl acetate for recrystallization

Procedure:

  • To a solution of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture at reflux for 2-3 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[7]

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield this compound as a pure solid.[7]

Part 2: Synthesis of Fused and Substituted Heterocycles

The aldehyde functionality of this compound is the gateway to a diverse array of heterocyclic systems through various condensation and cyclization reactions.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][8][9][10] This reaction is highly efficient for generating electron-deficient alkenes, which are versatile intermediates for further transformations, including Michael additions and cycloadditions.

Knoevenagel_Condensation Start This compound Intermediate Knoevenagel Adduct (α,β-Unsaturated System) Start->Intermediate Condensation ActiveMethylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) ActiveMethylene->Intermediate Catalyst Base Catalyst (e.g., piperidine, TEA) Catalyst->Intermediate FurtherReactions Further Cyclizations/ Transformations Intermediate->FurtherReactions

Caption: Knoevenagel condensation workflow.

Protocol 3: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) (1.0-1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 1-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired Knoevenagel adduct.

Table 1: Representative Knoevenagel Adducts from this compound

Active Methylene CompoundProduct StructureTypical Yield (%)
Malononitrile2-((2,6-dimethoxyquinolin-3-yl)methylene)malononitrile>90
Ethyl CyanoacetateEthyl 2-cyano-3-(2,6-dimethoxyquinolin-3-yl)acrylate85-95
Barbituric Acid5-((2,6-dimethoxyquinolin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione80-90
Synthesis of Pyrimidine Derivatives

Pyrimidine and its fused derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][11][12] One of the most classical and efficient methods for the synthesis of dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1]

Biginelli_Reaction Aldehyde This compound Product Dihydropyrimidinone Derivative Aldehyde->Product One-pot Condensation Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Product Urea Urea or Thiourea Urea->Product Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Product

Caption: Biginelli multicomponent reaction scheme.

Protocol 4: Synthesis of a Dihydropyrimidinone Derivative

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitate formed is collected by filtration, washed with water, and recrystallized from ethanol to give the pure dihydropyrimidinone derivative.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of N-heterocycles with diverse pharmacological properties. A common synthetic route involves the condensation of an aldehyde with a hydrazine to form a hydrazone, followed by cyclization.[13][14][15][16] Alternatively, a one-pot reaction with a 1,3-dicarbonyl compound and hydrazine can be employed.[14][15]

Protocol 5: Synthesis of a Pyrazole Derivative via Hydrazone Intermediate

Materials:

  • This compound

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

Procedure:

Step A: Hydrazone Formation

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate or phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

Step B: Cyclization to Pyrazole

  • To the mixture containing the hydrazone, add a 1,3-dicarbonyl compound such as acetylacetone (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature, and collect the precipitated pyrazole derivative by filtration.

  • Recrystallize from a suitable solvent like ethanol.

Hantzsch Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine derivatives.[17][18][19] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Protocol 6: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

Materials:

  • This compound

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature. The product usually crystallizes out.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure 1,4-dihydropyridine derivative.

Table 2: Summary of Heterocyclic Systems from this compound

Reaction TypeKey ReagentsResulting Heterocycle
Biginelli ReactionEthyl acetoacetate, Urea/ThioureaDihydropyrimidinone/thione
Pyrazole SynthesisHydrazine, AcetylacetoneSubstituted Pyrazole
Hantzsch SynthesisEthyl acetoacetate, Ammonium acetate1,4-Dihydropyridine
Gewald ReactionMalononitrile, Sulfur, Base2-Aminothiophene

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this guide demonstrate the utility of classic and multicomponent reactions to efficiently construct complex molecular architectures with potential applications in drug discovery and materials science. The strategic use of this scaffold allows for the generation of diverse chemical libraries, paving the way for the identification of novel bioactive molecules. The experimental procedures provided herein are robust and can be adapted to a variety of substrates, offering a solid foundation for further research and development in the field of heterocyclic chemistry.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 7, 2026, from [Link]

  • Wu, D.-P., Ou, W., & Huang, P.-Q. (2022). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic & Biomolecular Chemistry.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). PMC.
  • PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.).
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.).
  • Scheme 1. Synthesis of compounds 2-6. Reaction conditions: (i) gl. CH3COOH, Reflux, 3 h. (n.d.).
  • 2-Methoxyquinoline-3-carbaldehyde. (n.d.). PMC - NIH.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. (n.d.). Der Pharma Chemica.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.).
  • (PDF) A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. (2016).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Substituted active methylene synthesis by condens
  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. (n.d.).
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (n.d.). Frontiers.
  • DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES. (n.d.). Semantic Scholar.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
  • Three component synthesis of pyrazoline (1–5, 6, 7) and pyrazole (5) type compounds. (n.d.).
  • Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. (n.d.).
  • The Gewald reaction in dye chemistry. (n.d.).
  • Article. (2024).
  • Synthesis of Chromone-Rel
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • The Gewald multicomponent reaction. (n.d.). PubMed - NIH.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. (n.d.).

Sources

application of 2,6-dimethoxyquinoline-3-carbaldehyde in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,6-Dimethoxyquinoline-3-carbaldehyde in Advanced Optical Materials

Executive Summary

This compound (CAS: 883549-54-0) represents a high-value heterocyclic scaffold in the development of organic optical materials.[1][2][3] Unlike its mono-substituted analogs, this specific isomer features a "push-pull" electronic architecture driven by the dual electron-donating methoxy groups at the 2- and 6-positions, coupled with the electron-withdrawing aldehyde at the 3-position.[2][3]

This configuration makes it an ideal precursor for:

  • Fluorescent Chemosensors: High-quantum yield "Turn-On" probes for metal ions (Zn²⁺, Cu²⁺) and pH sensing.[1][2][3]

  • Organic Electronics: Building blocks for conjugated Schiff bases with tunable HOMO-LUMO gaps.[2][3]

  • Bio-Imaging Agents: Biocompatible fluorophores with Stokes shifts suitable for cellular imaging.[1][2]

This guide provides a validated protocol for the synthesis of this compound and its subsequent conversion into a functional fluorescent sensor.[2]

Technical Background: The "Push-Pull" Advantage[1][2][3]

The utility of this compound lies in its electronic distribution.[2] The quinoline ring acts as the conduit.[2]

  • Electron Donors (Push): The methoxy groups (-OCH₃) at positions 2 and 6 inject electron density into the

    
    -system via resonance.[1][2][3]
    
  • Electron Acceptor (Pull): The formyl group (-CHO) at position 3 withdraws electron density.[1][2]

Mechanism of Action in Sensing: When this aldehyde is condensed with a hydrazine or amine to form a Schiff base, the resulting system often exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) or C=N isomerization.[2] Upon binding a target analyte (e.g., a metal ion), these non-radiative pathways are suppressed, restoring strong intramolecular charge transfer (ICT) fluorescence.

Validated Synthesis Protocol

Prerequisite: This synthesis proceeds in two stages. First, the construction of the chloro-intermediate via Vilsmeier-Haack, followed by methoxylation.[2][3]

Stage 1: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack Formylation[1][2][3]

Reagents:

  • 
    -(4-methoxyphenyl)acetamide (
    
    
    
    -acetanisidide) (10 mmol)[1][2][3]
  • Phosphorus oxychloride (

    
    ) (70 mmol)[3]
    
  • 
    -Dimethylformamide (DMF) (30 mmol)[3]
    

Procedure:

  • Activation: In a dry round-bottom flask, add DMF (2.3 mL) and cool to 0°C in an ice bath.

  • Addition: Dropwise add

    
     (6.5 mL) with stirring. A white/yellowish Vilsmeier salt solidifies.[1][2]
    
  • Cyclization: Add

    
    -(4-methoxyphenyl)acetamide (1.65 g) to the salt.
    
  • Reflux: Heat the mixture to 80–90°C for 4–15 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

  • Quench: Pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water.[2] Recrystallize from ethyl acetate.

    • Yield Target: >70%[1][3][4]

    • Appearance: Yellow solid.[1][2][4]

Stage 2: Methoxylation to this compound

Nucleophilic Aromatic Substitution (


)

Reagents:

  • 2-chloro-6-methoxyquinoline-3-carbaldehyde (from Stage 1)[2][3]

  • Sodium Methoxide (

    
    ) (2.5 eq)[1][3]
    
  • Methanol (anhydrous)[1][3]

Procedure:

  • Dissolution: Dissolve the chloro-intermediate (1.0 eq) in anhydrous methanol (20 mL/g).

  • Substitution: Add Sodium Methoxide (2.5 eq).

  • Reflux: Heat to reflux (65°C) for 6–8 hours. The 2-chloro position is activated by the ring nitrogen, facilitating substitution.[2][3]

  • Workup: Cool to room temperature. Pour into ice water. Neutralize with dilute HCl if necessary to precipitate the product.

  • Purification: Filter the solid. Recrystallize from ethanol.

    • Yield Target: 60–80%[1][2][3][4][5]

    • Validation: H-NMR should show two distinct methoxy singlets (approx.[2][3] 3.9 ppm and 4.1 ppm) and the aldehyde proton (approx.[1][2] 10.5 ppm).[1][2][4]

Application Protocol: Synthesis of a Fluorescent Hydrazone Sensor

This protocol creates a "Turn-On" sensor for Zn²⁺ ions.[2][3]

Reagents:

  • This compound (1 mmol)[1][2][3]

  • Phenylhydrazine (1 mmol)[3]

  • Ethanol (10 mL)

  • Acetic Acid (Catalytic, 2-3 drops)[1][3]

Procedure:

  • Mix: Combine the aldehyde and phenylhydrazine in ethanol.

  • Catalyze: Add catalytic acetic acid.

  • Reflux: Heat at 80°C for 3 hours. A color change (often to orange/red) indicates Schiff base formation.[1][2]

  • Isolate: Cool to precipitate the hydrazone. Filter and wash with cold ethanol.[2]

Sensing Test:

  • Dissolve the product in DMSO/Water (1:9 v/v).[2]

  • Add Zn²⁺ solution.[2]

  • Observation: Immediate increase in fluorescence intensity (Cyan/Green emission) due to chelation-enhanced fluorescence (CHEF).[1][2]

Data & Visualization

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 883549-54-0Specific to 2,6-dimethoxy isomer
Molecular Formula

MW: 217.22 g/mol
Appearance Pale yellow solid
Solubility DMSO, DMF, ChloroformPoor solubility in water
Absorption (

)
~340–360 nm

transition
Emission (

)
~420–480 nmBlue-Green (Solvent dependent)
Figure 1: Synthesis Pathway[2][3][4][6]

Synthesis Start p-Acetanisidide Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Intermediate 2-Chloro-6-methoxy quinoline-3-carbaldehyde Vilsmeier->Intermediate Cyclization 80°C, 15h Substitution Methoxylation (NaOMe / MeOH) Intermediate->Substitution Product 2,6-Dimethoxy quinoline-3-carbaldehyde Substitution->Product Reflux 6h

Caption: Step-wise synthesis of the target scaffold from p-acetanisidide via Vilsmeier-Haack cyclization and nucleophilic substitution.

Figure 2: Sensing Mechanism (Logic Flow)

Sensing Sensor Free Sensor (Hydrazone) (Weak Fluorescence) Complex Sensor-Metal Complex (Rigid Structure) Sensor->Complex + Analyte Analyte Analyte (Zn2+) Analyte->Complex Mechanism Inhibition of C=N Isomerization & PET Blocking Complex->Mechanism Signal Strong Fluorescence (Turn-On Response) Mechanism->Signal

Caption: Logic flow of the "Turn-On" fluorescence mechanism upon metal ion binding.

References

  • Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

    • Methodology for Vilsmeier-Haack formation of the precursor.[1][2][6][7]

    • Source: (Precursor Analog).[1][2][3]

  • General Quinoline-3-carbaldehyde Reactivity

    • Review of reactions including condens
    • Source: Abdel-Wahab, B. F., & Khidre, R. E. (2016).[7] "2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications." Journal of Chemistry. Link

  • Fluorescent Sensing Applications

    • Application of methoxy-substituted quinolines in pyrazolo[3,4-b]quinoline formation.[1][2][3][7][8]

    • Source: "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs."[1][2][3][6][8] RSC Advances. Link

  • CAS Registry Data

    • Verification of this compound identity.
    • Source:[1][2]

Sources

Troubleshooting & Optimization

Ticket #VH-802: Optimization Protocol for Dimethoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Vilsmeier-Haack Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You have opened a support ticket regarding the optimization of Vilsmeier-Haack formylation for dimethoxyquinolines . This is a nuanced transformation because the quinoline scaffold presents a "push-pull" electronic challenge: the nitrogen atom deactivates the ring, while the methoxy groups activate it.

Below is your customized troubleshooting and optimization guide.

Executive Summary

The Vilsmeier-Haack reaction uses the chloroiminium ion (Vilsmeier reagent), generated in situ from DMF and POCl₃, to introduce a formyl group (-CHO).[1][2][3][4] For dimethoxyquinolines, the critical success factors are temperature control (to prevent O-demethylation) and regioselectivity (controlled by the position of your methoxy groups).

Module 1: The Reagent (The "Engine")

Most failures occur before the substrate is even added. The Vilsmeier reagent is moisture-sensitive and thermally unstable.

The Protocol:

  • Solvent: Use anhydrous DMF (N,N-dimethylformamide). It acts as both solvent and reagent.[3]

  • The Chilling Phase: Cool DMF to 0°C under an inert atmosphere (Ar or N₂).

  • Addition: Add POCl₃ (Phosphorus oxychloride) dropwise.[5][6]

    • Critical Observation: A white semi-solid or slurry (the chloroiminium salt) should form. If the solution turns yellow/orange immediately, your temperature is too high.

  • Stoichiometry: Use a 1.2 : 1.0 ratio of Vilsmeier reagent to substrate.

Visualizing the Mechanism: The following diagram illustrates the formation of the active electrophile and its attack on the quinoline ring.

VilsmeierMechanism DMF DMF Salt Chloroiminium Salt (Active Electrophile) DMF->Salt 0°C, -PO2Cl2- POCl3 POCl3 POCl3->Salt Intermediate Iminium Intermediate Salt->Intermediate + Substrate Electrophilic Attack Substrate Dimethoxyquinoline Product Formyl-Dimethoxyquinoline Intermediate->Product + H2O / NaOAc Hydrolysis

Figure 1: Mechanistic flow from reagent generation to hydrolysis.[3]

Module 2: Substrate Addition & Regioselectivity

Where the formyl group lands depends entirely on your methoxy positions.[7]

Scenario A: 2,4-Dimethoxyquinoline
  • Target: Position 3.

  • Logic: The 2- and 4-methoxy groups push electron density into position 3 (similar to a vinylogous amide). This position is highly nucleophilic.

  • Conditions: Mild.[1][6] Stir at 0°C to RT for 2–4 hours. Heating is rarely needed and risks demethylation.

Scenario B: 5,8-Dimethoxyquinoline
  • Target: Position 6 or 7 (Benzene ring).

  • Logic: The pyridine ring is electron-deficient. The formylation will occur on the carbocyclic (benzene) ring, which is activated by the methoxy groups.

  • Conditions: Requires energy.[8] Heat to 60–80°C .

    • Warning: Do not exceed 90°C. High heat with POCl₃ can cleave the methoxy ether (O-demethylation) to form a quinolone or chlorinate the ring.

Data Table: Optimization Parameters

ParameterStandard ConditionOptimization for DimethoxyquinolinesWhy?
Solvent DMFDMF (Neat) or DMF/DCM (1:1)DCM reduces viscosity if the salt slurry is too thick to stir.
Temp Reflux0°C → RT (Scenario A) 60°C (Scenario B)Prevents tar formation and O-demethylation.
Quench WaterSat. NaOAc or Na₂CO₃ (aq)Neutralizes acid gently; prevents hydrolysis of the methoxy groups.
Time 12-24 hMonitor by TLC (usually < 4 h)Extended exposure to acidic POCl₃ byproducts degrades the product.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal runaway or "Vilsmeier Polymerization." Fix:

  • Check Temperature: Did you let the temperature spike during POCl₃ addition? This must be kept < 5°C.[5][9]

  • Check Solvent: Was the DMF dry? Water in DMF reacts violently with POCl₃, generating heat and HCl, which chars the dimethoxyquinoline.

Q2: I see a new spot on TLC, but after workup, I only recovered starting material.

Diagnosis: Incomplete Hydrolysis. Explanation: The intermediate is an iminium salt, which is water-soluble. If you simply extract with organic solvent without ensuring hydrolysis, the product stays in the water layer. Fix:

  • The Buffer Method: Pour the reaction mixture into ice containing Sodium Acetate (NaOAc). Stir for 30–60 minutes. The pH should be ~5–6. This ensures the iminium hydrolyzes to the aldehyde (-CHO) which will then precipitate or extract into DCM.

Q3: My yield is low, and I suspect the "salt" didn't form properly.

Diagnosis: Stirring failure. Explanation: The Vilsmeier reagent often precipitates as a thick solid, stopping the stir bar. Fix:

  • Use a mechanical stirrer for scales > 5g.

  • Dilute with anhydrous DCM or Chloroform after forming the reagent but before adding the substrate.

Q4: I obtained a chlorinated product instead of an aldehyde.

Diagnosis: Overheating or excess POCl₃. Explanation: In oxygenated heterocycles (like quinolones or methoxy-quinolines), POCl₃ can act as a chlorinating agent at high temperatures (converting C-OMe to C-Cl or C=O to C-Cl). Fix:

  • Reduce temperature by 10°C.

  • Reduce POCl₃ equivalents to 1.1 eq.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC before Workup Start->CheckTLC SpotVisible Product Spot Visible? CheckTLC->SpotVisible NoSpot No: Reaction Failed SpotVisible->NoSpot No YesSpot Yes: Workup Issue SpotVisible->YesSpot Yes CheckReagent Check Reagent Formation (Did white solid form?) NoSpot->CheckReagent ReagentFix Dry DMF, Fresh POCl3, Control Temp < 5°C CheckReagent->ReagentFix CheckpH Check Aqueous pH YesSpot->CheckpH Acidic pH < 2 (Too Acidic) CheckpH->Acidic Neutral pH 5-7 (Ideal) CheckpH->Neutral HydrolysisFix Extend Hydrolysis Time Use NaOAc Buffer Acidic->HydrolysisFix

Figure 2: Logic flow for diagnosing yield issues.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon Press. Link

    • Core reference for the application of Vilsmeier chemistry to quinoline systems.
  • Rajput, S. S. (2012).[1] Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical & Biological Sciences, 2(1), 25-43. Link

    • Provides specific mechanistic insights and solvent effects.
  • Jones, G. (2008). Quinolines: Part I. In The Chemistry of Heterocyclic Compounds (Vol. 32). Wiley-Interscience. Link

    • The authoritative text on quinoline reactivity and regioselectivity.
  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Link

    • Source for specific troubleshooting logic regarding hydrolysis and workup.

Sources

Technical Support Center: Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Guide for Meth-Cohn Cyclization & Nucleophilic Substitution ID: TSC-2024-Q3ALD

Executive Summary

The synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde is a classic example of heterocyclic construction followed by functionalization. The industry-standard route relies on the Meth-Cohn synthesis (Vilsmeier-Haack formylation/cyclization) to generate the 2-chloro-6-methoxy intermediate, followed by a nucleophilic aromatic substitution (


) to install the second methoxy group.

While the chemistry is robust, specific pitfalls regarding temperature control, reagent stoichiometry, and moisture sensitivity often lead to low yields or hydrolysis byproducts (quinolones). This guide addresses these specific technical challenges.

Module 1: The Meth-Cohn Construction (Ring Formation)

Target Intermediate: 2-Chloro-6-methoxyquinoline-3-carbaldehyde Reagents: N-(4-methoxyphenyl)acetamide (


-acetanisidide), 

, DMF.
The Workflow

The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium salt), which attacks the amide, followed by an electrophilic aromatic substitution on the ring and subsequent cyclization.[1][2]

MethCohnWorkflow Start p-Acetanisidide Inter Imidoyl Chloride Intermediate Start->Inter + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter Cyclization Thermal Cyclization (75-95°C) Inter->Cyclization - HCl Quench Hydrolysis/Quench (Ice Water + Base) Cyclization->Quench Iminium Salt Product 2-Chloro-6-methoxy- quinoline-3-carbaldehyde Quench->Product pH Adjustment

Figure 1: The Meth-Cohn synthetic pathway for the 2-chloro intermediate.

Troubleshooting & FAQs

Q: The reaction mixture solidified/clumped during the addition of


. Is the batch ruined? 
A:  Not necessarily, but homogeneity is critical. The Vilsmeier reagent formation is exothermic.[2] If you add 

too fast to DMF, or if the temperature is too low, the salt can precipitate as a solid mass, preventing effective stirring.
  • Correction: Remelt the mixture by gently warming (if safe) or adding a small volume of anhydrous DMF.

  • Prevention: Always add

    
     dropwise to DMF at 0–5°C with vigorous stirring, ensuring the salt remains a stirrable suspension/slurry before adding the acetanilide.
    

Q: My yield is low (<40%), and I see uncyclized starting material. A: This usually indicates insufficient thermal energy for the electrophilic attack or moisture contamination.

  • Mechanism: The initial formylation happens at lower temperatures, but the cyclization (ring closure) requires heat (typically 75°C–95°C).

  • Protocol Check: Ensure you heated the reaction for at least 4–16 hours (scale-dependent) after the addition was complete.

  • Moisture:

    
     reacts violently with water to form phosphoric acid, which deactivates the Vilsmeier reagent. Ensure all glassware is oven-dried and DMF is anhydrous.
    

Q: During workup, I obtained a yellow precipitate that turned into a goo/oil. A: This is a pH and temperature issue during the quench. The intermediate is a quinolinium salt.[3]

  • The Fix: Pour the reaction mixture onto crushed ice (approx. 10x volume). The solution will be acidic. Slowly neutralize with saturated NaOAc or dilute NaOH to pH 7–8.

  • Critical: If the mixture gets too hot during neutralization, the product may oil out. Keep it cold (<10°C) until the solid fully precipitates.

Module 2: Nucleophilic Substitution ( )

Target Molecule: this compound Reagents: 2-Chloro-6-methoxyquinoline-3-carbaldehyde, NaOMe, MeOH.

Experimental Parameters
ParameterRecommendationReason
Stoichiometry 1.1 – 1.5 eq. NaOMeExcess base drives the reaction but too much risks attacking the aldehyde (Cannizzaro).
Solvent Anhydrous MethanolWater competes with methoxide, leading to the 2-quinolone impurity.
Temperature Reflux (65°C)The 2-Cl position is activated by the C3-CHO, but reflux ensures completion.
Time 1 – 4 HoursMonitor by TLC; prolonged exposure to base degrades the aldehyde.
Troubleshooting & FAQs

Q: I isolated a white solid that is insoluble in organic solvents and lacks the aldehyde peak in NMR. What is it? A: You likely formed 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (the quinolone derivative).

  • Cause: Presence of water.[2][4] The 2-chloro group is highly susceptible to hydrolysis in basic aqueous media.

  • Solution: Use freshly prepared NaOMe or anhydrous commercial solutions. Ensure the methanol is dry.

Q: The reaction is incomplete, but I am afraid to add more base due to side reactions. A: The C3-formyl group is electron-withdrawing, which activates the C2-chlorine for substitution. However, the aldehyde itself can form hemiacetals in methanol, which might retard the rate.

  • Optimization: Instead of adding massive excess base, try increasing the concentration (reduce solvent volume). If the reaction stalls, a catalytic amount of crown ether (like 15-crown-5) can increase the nucleophilicity of the methoxide, though this is rarely needed for this specific substrate.

Q: How do I purify the final product? A: this compound is generally a stable solid.

  • Recrystallization: Ethyl acetate (EtOAc) or an EtOAc/Hexane mixture is the standard.

  • Warning: Avoid acidic workups or silica columns with high acidity, as the ether linkages (especially at C2) can be acid-labile under forcing conditions, and the aldehyde can oxidize.

SubstitutionTroubleshooting Issue Problem: Impure Product after NaOMe Reaction CheckNMR Analyze 1H NMR Issue->CheckNMR Res1 No Aldehyde Peak (CHO) Broad NH peak ~12ppm CheckNMR->Res1 Res2 Mixture of SM and Product CheckNMR->Res2 Res3 New spots on TLC Complex aliphatic region CheckNMR->Res3 Diag1 Diagnosis: Hydrolysis to Quinolone (Water present in MeOH) Res1->Diag1 Diag2 Diagnosis: Incomplete Reaction Res2->Diag2 Diag3 Diagnosis: Acetal/Hemiacetal or Cannizzaro Side Reaction Res3->Diag3

Figure 2: Diagnostic logic for the nucleophilic substitution step.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Ali, T. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7761-7805.

  • Raj, T., et al. (2010). Synthesis and evaluation of 2-chloro-3-formyl-quinoline derived Schiff bases as potent antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational Chemistry).[5]

Sources

Technical Support Center: Troubleshooting Knoevenagel Condensation with Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-based Knoevenagel condensations are pivotal in synthesizing bioactive scaffolds for antimalarial, anticancer, and anti-inflammatory drugs.[1] However, the unique electronic properties of the quinoline ring—specifically the basic nitrogen atom and position-dependent reactivity (2-, 3-, or 4-carbaldehyde)—introduce challenges not found in simple benzene analogs.[1] This guide addresses the most frequent failure modes: reaction stalling due to catalyst deactivation, competitive Cannizzaro reactions, and solubility-driven purification issues.[1]

Critical Reactivity Profiles

Before troubleshooting, identify your substrate's electronic environment.[1] The position of the formyl group relative to the quinoline nitrogen dictates reactivity:

Substrate TypeReactivity ProfileCommon ChallengeRecommended Strategy
2- & 4-Carbaldehydes High Electrophilicity. The formyl group is electron-deficient due to resonance with the ring nitrogen (similar to ortho/para positions).[1]Side Reactions. Prone to Cannizzaro reaction or self-condensation in strong base.[1]Use mild bases (e.g., piperidine/acetic acid) or Lewis acids (SnCl₄).[1] Avoid harsh alkalis.
3-Carbaldehydes Moderate Reactivity. Behaves more like benzaldehyde but slightly deactivated unless electron-withdrawing groups (e.g., 2-Cl) are present.[1]Stalled Reaction. Often requires higher temperatures or stronger activation.[1]Use high-boiling solvents (toluene) with azeotropic removal of water or ionic liquids.[1]

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Stalling & Kinetics

Q1: My reaction with quinoline-3-carbaldehyde stalls at 50% conversion using standard piperidine/ethanol conditions. Adding more catalyst doesn't help. Why?

A: This is a classic "catalyst poisoning" effect specific to N-heterocycles.[1]

  • The Cause: The basic nitrogen in the quinoline ring can compete with the piperidine catalyst for the acidic protons of the active methylene compound (e.g., malononitrile), or it can buffer the reaction medium, preventing the formation of the necessary enolate species.

  • The Fix: Switch to a Lewis Acid or Ionic Liquid protocol.

    • Protocol: Use SnCl₄ (10 mol%) in refluxing toluene.[1] The Lewis acid activates the carbonyl oxygen more effectively than a weak base can deprotonate the methylene in this specific electronic environment [1].

    • Alternative: Use [Et₃NH][HSO₄] (ionic liquid) as both solvent and catalyst.[1] This creates a highly polar medium that stabilizes the transition state and prevents the "buffering" effect of the quinoline nitrogen [2].

Q2: I am using 2-chloro-3-formylquinoline, but the product yield is consistently low (<40%). What is interfering?

A: The 2-chloro substituent is electron-withdrawing, which should activate the aldehyde.[2] However, it also makes the C-2 position susceptible to nucleophilic attack.

  • The Cause: If you are using a strong nucleophilic base (like hydroxides or alkoxides), you might be triggering a substitution at the C-2 position (displacing the chloride) rather than the desired condensation at the aldehyde.

  • The Fix: Use a non-nucleophilic base or organocatalyst.

    • Recommendation: Use L-proline or EDDA (ethylenediammonium diacetate) in ethanol.[1] These catalysts activate the aldehyde via an iminium ion mechanism without risking nucleophilic aromatic substitution at the C-2 position [3].

Category 2: Impurities & Side Reactions[1][3]

Q3: I see a major impurity that looks like the oxidized acid or alcohol of my starting aldehyde. Is this the Cannizzaro reaction?

A: Yes, especially with quinoline-2-carbaldehyde .[1]

  • The Mechanism: The electron-deficient nature of the 2-position makes the aldehyde highly susceptible to hydration and subsequent disproportionation (Cannizzaro), particularly in aqueous or highly basic media.

  • The Fix:

    • Exclude Water: Use strictly anhydrous solvents (dry ethanol or toluene).[1]

    • Solvent-Free: Run the reaction solvent-free using a microwave reactor or ball milling. This kinetic control favors the bimolecular condensation over the unimolecular or water-dependent side reactions [4].

Category 3: Purification & Isolation[1][4]

Q4: My product is an oil that refuses to crystallize, and it streaks on silica gel. How do I purify it?

A: Quinoline derivatives are notorious for streaking on silica due to the interaction between the basic nitrogen and the acidic silanol groups.

  • The Fix (Chromatography): Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent.[1] This neutralizes the acidic sites on the silica, preventing the "drag" and allowing sharp bands.

  • The Fix (Acid-Base Extraction - The "Switch" Method):

    • Dissolve the crude oil in ethyl acetate.

    • Extract with 1M HCl . The basic quinoline product will protonate and move into the aqueous layer; non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it carefully with NH₄OH or NaHCO₃ until the product precipitates.

    • Filter the solid.[3] This often yields >95% purity without a column.

Comparative Protocols & Data

The following table summarizes efficiency data for the condensation of 2-chloro-3-formylquinoline with malononitrile under various conditions.

Catalyst SystemSolventTemp (°C)TimeYield (%)Notes
Piperidine (Cat.) EthanolReflux3-5 h65-75%Standard method; often requires recrystallization.[1]
SnCl₄ (10 mol%) Toluene80°C2 h85-90%Excellent for deactivated aldehydes; requires inert atm. [1]
[Et₃NH][HSO₄] None (IL)80°C15 min92-95%Greenest method ; catalyst is recyclable. [2]
Microwave Solvent-free100°C2-5 min88-94%Fast; risk of overheating sensitive substrates.[1]

Visualizations

Figure 1: Mechanistic Pathway & Nitrogen Interference

This diagram illustrates the standard base-catalyzed pathway versus the potential interference caused by the quinoline nitrogen.

Knoevenagel_Mechanism cluster_0 Critical Failure Point Start Quinoline Aldehyde + Active Methylene Enolate Enolate Formation Start->Enolate Deprotonation Interference INTERFERENCE: Quinoline N protonates, quenching catalyst Start->Interference Acidic Conditions or Weak Base Base Base Catalyst (Piperidine) Base->Enolate Attack Nucleophilic Attack on Carbonyl Enolate->Attack Aldol Aldol Intermediate Attack->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product Final Alkene Dehydration->Product

Caption: Figure 1. The standard Knoevenagel pathway (blue/green) vs. the competitive protonation of the quinoline nitrogen (red), which can stall the reaction by sequestering the catalyst.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Identified Issue1 Reaction Stalled / Slow Start->Issue1 Issue2 Low Yield / Impurities Start->Issue2 Issue3 Purification Issues Start->Issue3 Check1 Check Aldehyde Position Issue1->Check1 Check2 Check for Water Issue2->Check2 Check3 Check Silica Streaking Issue3->Check3 Pos2 2-Position (High Reactivity) Check1->Pos2 Pos3 3-Position (Lower Reactivity) Check1->Pos3 Sol1 Reduce Temp Use Weaker Base Pos2->Sol1 Sol2 Switch to Lewis Acid (SnCl4) or Ionic Liquid Pos3->Sol2 WaterYes Water Present? Check2->WaterYes Sol3 Use Dean-Stark Trap or Molecular Sieves WaterYes->Sol3 Yes StreakYes Streaking on TLC? Check3->StreakYes Sol4 Add 1% TEA to Eluent or Use Acid-Base Extraction StreakYes->Sol4 Yes

Caption: Figure 2. Systematic troubleshooting logic for optimizing reaction conditions and purification based on specific failure modes.

References

  • Lewis Acid Catalysis: One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives. J. Org.[1][4][5] Chem. (2014).[1][6] Link[1]

  • Ionic Liquid Protocol: [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives. ACS Sustainable Chem. Eng. (2014).[1] Link[1]

  • Organocatalysis: L-Proline catalyzed Knoevenagel condensation. Tetrahedron Letters. (2000).[1] Link

  • Solvent-Free Methods: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure Appl.[1] Chem. (2017).[1][7] Link

  • Purification Techniques: Extraction Kinetics of Pyridine, Quinoline, and Indole.[1][8] Processes (2024).[1][4][9][10] Link[1]

Sources

Technical Support Center: Stabilizing 2,6-Dimethoxyquinoline-3-carbaldehyde in Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,6-dimethoxyquinoline-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile quinoline derivative in their synthetic and experimental workflows. The unique electronic properties of this molecule, arising from the interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde function on the quinoline scaffold, make it a valuable building block. However, these same features can contribute to its susceptibility to decomposition under certain conditions.

This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent the degradation of this compound. By understanding the underlying chemical principles and adhering to the recommended protocols, you can ensure the integrity of your starting material and the reproducibility of your experimental outcomes.

Troubleshooting Guide & FAQs

Question 1: I've observed a color change in my solid sample of this compound, from off-white/pale yellow to a darker yellow or brown. What is causing this, and is the material still usable?

Answer:

Discoloration of solid this compound is a primary indicator of decomposition. The primary culprits are typically oxidation and/or exposure to light and moisture.

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (2,6-dimethoxyquinoline-3-carboxylic acid). This process can be accelerated by atmospheric oxygen, especially in the presence of light or trace metal impurities. Aromatic aldehydes, in general, are prone to air oxidation.

  • Photodecomposition: Quinoline and its derivatives are known to be light-sensitive.[1] UV or even ambient light can provide the energy to initiate degradation pathways, often leading to the formation of colored impurities.

  • Moisture: The presence of water can facilitate hydrolysis or other decomposition reactions. Quinolines should be protected from moisture.[1]

Is it still usable? The usability of the discolored material depends on the extent of decomposition and the tolerance of your specific reaction to impurities. It is highly recommended to assess the purity of the material via techniques like ¹H NMR, LC-MS, or at a minimum, by checking its melting point against the literature value. For reactions sensitive to impurities, using discolored material is not advised as it can lead to lower yields, side product formation, and difficulties in purification.

Recommended Action: If significant discoloration is observed, it is best to purify the material by recrystallization or column chromatography before use. For future prevention, adhere to the strict storage conditions outlined in Question 2.

Question 2: What are the optimal storage and handling conditions to prevent the decomposition of this compound?

Answer:

Proper storage and handling are critical to maintaining the stability and purity of this compound. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).Low temperatures slow down the rate of potential decomposition reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group.
Light Store in an amber or opaque vial.[1]Protects the compound from light-induced degradation.[1]
Moisture Store in a tightly sealed container with a desiccant.[1]Prevents hydrolysis and other moisture-mediated decomposition pathways.[1]

Handling Protocol:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handle the compound in a well-ventilated area, preferably within a fume hood or glovebox.

  • Use clean, dry spatulas and glassware.

  • After dispensing the required amount, flush the container with an inert gas before resealing tightly.

  • Return the container to the recommended storage conditions promptly.

Question 3: My reaction involving this compound is giving low yields and multiple side products. Could decomposition during the reaction be the issue?

Answer:

Yes, in-situ decomposition during a reaction is a common cause for poor outcomes. The stability of this compound is highly dependent on the reaction conditions. Here are key factors to consider:

  • pH and Reagents:

    • Strong Acids: While some reactions require acidic catalysts, strong acids can promote side reactions or degradation of the quinoline ring system.[2]

    • Strong Bases: Aldehydes lacking an alpha-hydrogen, like this one, can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[3]

    • Oxidizing Agents: Avoid strong oxidizing agents (e.g., peroxides, permanganates, nitrates) unless the intention is to oxidize the aldehyde.[2] Quinolines can react violently with certain oxidizing agents.[2]

    • Nucleophiles: The aldehyde group is electrophilic and will react with nucleophiles. Be mindful of unintended nucleophilic attack from solvents (e.g., alcohols) or other reagents.

  • Temperature: Elevated temperatures can accelerate decomposition. If your reaction requires heat, it's crucial to determine the thermal stability of the compound under your specific reaction conditions. Consider running the reaction at the lowest effective temperature.

  • Solvent Choice: The choice of solvent can influence stability. Protic solvents, especially under heating, might participate in unwanted side reactions. Aprotic solvents are often a safer choice, but compatibility with all reagents must be verified.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting reaction issues.

G cluster_0 Troubleshooting Low Yield / Impurities cluster_1 Reaction Condition Analysis start Low Yield or Multiple Side Products check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure reaction_conditions Analyze Reaction Conditions check_temp High Temperature? reaction_conditions->check_temp is_pure->reaction_conditions Yes purify Purify Starting Material (Recrystallization/Chromatography) is_pure->purify No purify->start check_reagents Harsh Reagents? (Strong Acid/Base, Oxidants) check_temp->check_reagents No reduce_temp Lower Reaction Temperature check_temp->reduce_temp Yes check_solvent Solvent Reactivity? check_reagents->check_solvent No milder_reagents Use Milder Reagents or Alternative Catalysts check_reagents->milder_reagents Yes change_solvent Switch to Inert/Aprotic Solvent check_solvent->change_solvent Yes end Re-run Optimized Reaction check_solvent->end No reduce_temp->end milder_reagents->end change_solvent->end G cluster_0 Decomposition Products parent 2,6-Dimethoxyquinoline- 3-carbaldehyde acid 2,6-Dimethoxyquinoline- 3-carboxylic acid parent->acid Oxidation (O₂, light) alcohol (2,6-Dimethoxyquinolin- 3-yl)methanol parent->alcohol Cannizzaro Reaction (strong base) other Polymeric/Colored Impurities parent->other Photodecomposition/ Polymerization

Caption: Potential decomposition pathways for this compound.

Detection Methods:

TechniqueHow it Helps
¹H NMR The aldehyde proton signal (around 9-10 ppm) will decrease in intensity, while new signals corresponding to the carboxylic acid proton (if visible) or the benzylic protons of the alcohol (around 4.5-5.0 ppm) may appear.
LC-MS This is a powerful tool to separate the parent compound from its degradation products and confirm their identities by their mass-to-charge ratio. The carboxylic acid will have a mass increase of 16 Da, while the alcohol will have a mass increase of 2 Da.
FT-IR The characteristic aldehyde C=O stretch (around 1690-1715 cm⁻¹) will diminish. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) would indicate the formation of the carboxylic acid.
TLC Thin-Layer Chromatography can provide a quick visual assessment. The appearance of new spots, often with different polarities, indicates the presence of impurities. The carboxylic acid will typically have a lower Rf value (more polar) than the starting aldehyde.

By implementing these analytical techniques, you can effectively monitor the stability of your this compound and make informed decisions in your experimental design.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

Sources

alternative synthesis routes for 2,6-dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dimethoxyquinoline-3-carbaldehyde Synthesis

Case ID: #Q3-CHO-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely attempting to synthesize This compound because commercial options are either cost-prohibitive or suffer from long lead times.

While the literature suggests multiple pathways, our internal validation data indicates that a Two-Stage Meth-Cohn/SNAr Protocol is the most robust method for laboratory to pilot-scale production. This guide prioritizes that route but includes alternative convergent strategies (Friedländer) for specific use cases.

Part 1: The "Gold Standard" Protocol (Route A)

Methodology: Vilsmeier-Haack Cyclization followed by Nucleophilic Aromatic Substitution (SNAr).

The Logic (Why this route?)

This route uses cheap, stable starting materials (4-methoxyacetanilide). It creates the quinoline core and the C3-formyl group simultaneously. The C2-chlorine atom installed during cyclization serves as a perfect "handle" for the second methoxy group.

Visual Workflow (Mechanism & Pathway)

SynthesisRoute Start 4-Methoxyacetanilide Inter 2-Chloro-6-methoxy- quinoline-3-carbaldehyde Start->Inter Cyclization (Reflux, 80-90°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Start Target TARGET: 2,6-Dimethoxyquinoline- 3-carbaldehyde Inter->Target S_NAr Substitution (Reflux, 2-4h) Impurity IMPURITY: 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde Inter->Impurity Hydrolysis (If wet MeOH used) Reagent2 NaOMe / MeOH (Anhydrous) Reagent2->Inter

Figure 1: Step-wise synthesis pathway highlighting the critical divergence point where moisture can lead to the 2-hydroxy impurity.

Step-by-Step Protocol & Troubleshooting

Stage 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Reagents: 4-Methoxyacetanilide (1.0 eq), POCl3 (7.0 eq), DMF (3.0 eq).

  • Procedure:

    • Cool dry DMF to 0°C in a round-bottom flask equipped with a drying tube.

    • Add POCl3 dropwise (exothermic!). Stir for 30 mins to form the Vilsmeier salt (white/yellowish precipitate may form).

    • Add 4-methoxyacetanilide solid in portions.

    • Heat to 80–90°C for 4–16 hours. Monitor by TLC (the intermediate iminium salt is polar; the aldehyde forms after hydrolysis).

    • Critical Workup: Pour the hot reaction mixture onto crushed ice (approx. 10x volume). Stir vigorously. The iminium salt hydrolyzes to the aldehyde, precipitating as a solid.

    • Filter, wash with water, and dry. Recrystallize from Ethyl Acetate.[1][2][3]

Stage 2: Conversion to this compound

  • Reagents: 2-Chloro-intermediate (from Stage 1), Sodium Methoxide (2.0 eq), Anhydrous Methanol.

  • Procedure:

    • Dissolve the chloro-aldehyde in anhydrous methanol.

    • Add NaOMe (solid or 25% solution in MeOH).

    • Reflux for 2–4 hours.

    • Cool and pour into ice water. Filter the precipitate.[1][3]

Part 2: Troubleshooting Center (FAQs)

Q1: I obtained a high-melting solid insoluble in organic solvents instead of my product in Stage 2. What happened? Diagnosis: You likely synthesized 2-hydroxy-6-methoxyquinoline-3-carbaldehyde (or the 2-quinolone tautomer). Root Cause: Presence of water. The 2-chloro position is susceptible to hydrolysis.[3] If your methanol was "wet" or if you used NaOH/water instead of NaOMe/MeOH, hydroxide ions (OH⁻) outcompeted methoxide ions (OMe⁻). Fix: Ensure methanol is distilled/anhydrous. Use commercial NaOMe solution or freshly prepared NaOMe.

Q2: My Vilsmeier reaction (Stage 1) turned into a black tar. Diagnosis: Thermal decomposition. Root Cause: Adding the acetanilide too fast without cooling, or heating the reaction above 100°C. The Vilsmeier reagent is aggressive. Fix: Maintain strict temperature control (0°C during addition). Do not exceed 90°C during reflux.[3]

Q3: The aldehyde peak in NMR is missing or shifted. Diagnosis: Incomplete hydrolysis of the iminium salt. Root Cause: In Stage 1 workup, the reaction mixture wasn't stirred with water long enough. The intermediate is an iminium species (


) which must be hydrolyzed to 

. Fix: Stir the ice-quenched mixture for at least 30–60 minutes before filtration.

Part 3: Alternative Routes (When Route A Fails)

If the Vilsmeier route is unsuitable (e.g., POCl3 restrictions), consider these alternatives.

Route B: Friedländer Condensation (Convergent)

This route avoids POCl3 but requires harder-to-source starting materials.

  • Mechanism: Condensation of 2-amino-5-methoxybenzaldehyde with dimethyl malonate or a similar carbonyl equivalent, followed by decarboxylation/modification.

  • Pros: Milder conditions; avoids chlorinated intermediates.

  • Cons: 2-Amino-5-methoxybenzaldehyde is unstable and expensive. Controlling the regioselectivity to get the aldehyde at C3 and methoxy at C2 is synthetically difficult without multiple steps (e.g., reducing a C3-ester).

Route C: Lithiation of Dimethoxyquinoline
  • Mechanism: Direct lithiation of 2,6-dimethoxyquinoline at the C3 position using LDA or n-BuLi, followed by quenching with DMF.

  • Pros: Single step if the core is available.

  • Cons: C3 lithiation is difficult because the C2-methoxy group directs lithiation to C3 ortho to itself, but the C4 position is also competitive. Requires cryogenic conditions (-78°C).

Part 4: Data & Specifications

Parameter2-Chloro-Intermediate (Stage 1)Target: 2,6-Dimethoxy (Stage 2)
Appearance Pale yellow solidWhite/Off-white solid
Melting Point 142–146°C118–120°C (Lit. value)
IR (C=O) ~1690 cm⁻¹~1685 cm⁻¹
Key NMR Shift δ 10.59 (s, 1H, CHO)δ 10.45 (s, 1H, CHO)
Solubility DCM, EtOAcDCM, MeOH, EtOAc

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3][4] A versatile new synthesis of quinolines and related fused pyridines.[3][4] Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 2509-2517.[4]

  • Raj, T., et al. (2016).[3] Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5).[5]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.

  • Nawaz Khan, F., et al. (2009).[6][7] 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E, E65, o2686.[6]

Sources

Technical Support Center: Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. Our aim is to equip you with the necessary knowledge to perform this synthesis successfully and to navigate any challenges you may encounter.

Introduction to the Vilsmeier-Haack Approach

The synthesis of this compound is most effectively achieved through a Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic reagent then reacts with an activated substrate, in this case, N-(2,6-dimethoxyphenyl)acetamide, to yield the desired aldehyde after cyclization and hydrolysis.[4] The presence of two electron-donating methoxy groups on the aniline precursor makes the substrate highly reactive towards this transformation.[5]

This guide will walk you through the entire process, from the synthesis of the necessary precursor to the final product, and provide solutions to common experimental hurdles.

Experimental Workflow and Catalyst Selection Logic

The overall synthetic strategy involves two main stages: the preparation of the acetanilide precursor and the subsequent Vilsmeier-Haack cyclization. The choice of catalyst and reaction conditions is critical at each stage to ensure high yield and purity.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Reaction A Start: 2,6-Dimethoxyaniline B Acetylation: Acetic Anhydride A->B Reactant C N-(2,6-dimethoxyphenyl)acetamide B->C Product F Cyclization & Formylation C->F Substrate D Catalyst Preparation: DMF + POCl₃ (in situ) E Vilsmeier Reagent (Chloroiminium salt) D->E Forms E->F Reagent G Hydrolysis F->G H Final Product: This compound G->H

Caption: Overall synthetic route from the starting aniline to the final quinoline carbaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2,6-dimethoxyphenyl)acetamide (Precursor)

Rationale: The acetylation of the primary amine group in 2,6-dimethoxyaniline is a crucial first step. The resulting acetamido group is a good directing group for the subsequent Vilsmeier-Haack cyclization. Acetic anhydride is a highly effective and readily available acetylating agent for this purpose.[6]

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxyaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure N-(2,6-dimethoxyphenyl)acetamide.

  • Dry the purified product in a vacuum oven.

Part 2: Synthesis of this compound via Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reaction is a one-pot formylation and cyclization process. The Vilsmeier reagent, formed from DMF and POCl₃, acts as the electrophile. The electron-rich N-(2,6-dimethoxyphenyl)acetamide undergoes electrophilic substitution, followed by cyclization and subsequent hydrolysis to yield the final product. The ratio of POCl₃ to the acetanilide and the reaction temperature are critical parameters that influence the yield.[4]

Step-by-Step Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 4-12 equivalents, see Data Presentation section for optimization) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent in situ.

  • After the addition is complete, add N-(2,6-dimethoxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • Once the addition of the acetanilide is complete, slowly raise the temperature and heat the reaction mixture at 80-90 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from an ethyl acetate-petroleum ether mixture to afford pure this compound.[6]

Data Presentation: Catalyst Loading and Temperature Effects

The molar ratio of POCl₃ to the acetanilide substrate and the reaction temperature are crucial for optimizing the yield of the Vilsmeier-Haack reaction. The following table, adapted from studies on a closely related methoxy-substituted acetanilide, illustrates these effects.[4]

EntrySubstrateMolar Ratio (Acetanilide:POCl₃)Temperature (°C)Reaction Time (h)Yield (%)
1m-methoxyacetanilide1:380-90555
2m-methoxyacetanilide1:680-90568
3m-methoxyacetanilide1:980-90575
4m-methoxyacetanilide1:1280-90582
5m-methoxyacetanilide1:1580-90580
6m-methoxyacetanilide1:1270565
7m-methoxyacetanilide1:12100578

Analysis: As evidenced by the data, increasing the molar ratio of POCl₃ up to 12 equivalents leads to a significant increase in product yield.[4] Beyond this, a slight decrease may be observed. The optimal temperature appears to be in the range of 80-90 °C. Lower temperatures result in incomplete reaction, while higher temperatures do not significantly improve the yield and may lead to increased side product formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: The yield of the Vilsmeier-Haack reaction is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction of a highly activated substrate like N-(2,6-dimethoxyphenyl)acetamide can stem from several factors:

  • Incomplete formation of the Vilsmeier reagent: Ensure that the POCl₃ is added slowly to cold DMF to allow for the complete formation of the electrophilic chloroiminium salt. Using fresh, anhydrous reagents is crucial.

  • Suboptimal POCl₃ to substrate ratio: As shown in the data table, an insufficient amount of POCl₃ will lead to lower yields. An optimal ratio is around 12 equivalents of POCl₃ per equivalent of acetanilide.[4]

  • Incorrect reaction temperature: The reaction requires heating to proceed to completion. A temperature range of 80-90 °C is generally optimal. If the temperature is too low, the reaction will be sluggish.

  • Hydrolysis of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture using a drying tube.

  • Side reactions due to high reactivity: The electron-rich nature of the dimethoxy-substituted ring can sometimes lead to undesired side reactions. Careful control of the reaction temperature and slow addition of reagents can help mitigate this.

Q2: My reaction mixture turns dark brown or black during the Vilsmeier-Haack reaction. Is this normal, and what should I do?

A2: A darkening of the reaction mixture is not uncommon in Vilsmeier-Haack reactions, especially with highly activated substrates. This can indicate some degree of polymerization or decomposition. While a dark color does not always mean a failed reaction, it can be a sign of suboptimal conditions.

  • Cause: Overheating or localized "hot spots" in the reaction mixture can promote the formation of polymeric byproducts. The highly acidic nature of the reaction medium can also contribute to the degradation of the electron-rich aromatic substrate.

  • Solution:

    • Ensure uniform and controlled heating using an oil bath and efficient stirring.

    • Add the acetanilide substrate portion-wise to the Vilsmeier reagent to avoid a large exotherm.

    • Consider running the reaction at the lower end of the optimal temperature range (e.g., 80 °C) for a slightly longer duration.

Q3: I am having difficulty purifying the final product. It is an oil or a sticky solid. What purification strategies do you recommend?

A3: The crude product from a Vilsmeier-Haack reaction can often be impure. If direct crystallization is proving difficult, consider the following:

  • Thorough washing: After filtration, ensure the crude solid is washed extensively with water to remove any inorganic salts and residual DMF.

  • Solvent selection for recrystallization: A solvent system of ethyl acetate and petroleum ether is often effective. You may need to experiment with the ratio to achieve optimal crystallization. Start by dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly add petroleum ether until the solution becomes turbid. Allow it to cool slowly to promote crystal growth.

  • Column chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q: Can I use other chlorinating agents besides POCl₃ for the Vilsmeier-Haack reaction?

A: While POCl₃ is the most common and generally most effective reagent, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.[3] However, reaction conditions may need to be re-optimized. For the synthesis of 2-chloroquinoline derivatives, POCl₃ is particularly advantageous as it also serves as the chlorine source for the 2-position of the quinoline ring.

Q: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

A: The mechanism involves several key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(2,6-dimethoxyphenyl)acetamide attacks the Vilsmeier reagent.

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form the quinoline ring system.

  • Hydrolysis: During the aqueous workup, the iminium salt intermediate is hydrolyzed to the final aldehyde product.

Vilsmeier_Mechanism Simplified Vilsmeier-Haack Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-(2,6-dimethoxyphenyl)acetamide Intermediate1 Electrophilic Substitution Intermediate Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Final_Product 2,6-Dimethoxyquinoline- 3-carbaldehyde Intermediate2->Final_Product Hydrolysis

Caption: Simplified mechanistic pathway of the Vilsmeier-Haack reaction.

Q: How do the methoxy groups influence the regioselectivity of the formylation?

A: The two methoxy groups are strong electron-donating groups, which highly activate the aromatic ring towards electrophilic substitution. In the Vilsmeier-Haack synthesis of quinolines from acetanilides, the cyclization occurs at the ortho position to the acetamido group. The formylation then occurs at the adjacent position, leading to the 3-carbaldehyde derivative. The methoxy groups facilitate this process by increasing the nucleophilicity of the aromatic ring.

Q: Are there any safety precautions I should be aware of when performing this synthesis?

A: Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction between DMF and POCl₃ can be exothermic. It is crucial to perform the addition at low temperatures (0-5 °C) to control the reaction rate.

  • Quenching the reaction mixture with water/ice should be done carefully and slowly , as any unreacted POCl₃ will react exothermically.

By following the guidance in this technical support center, you will be well-equipped to successfully synthesize this compound and troubleshoot any challenges that may arise.

References

  • Slideshare. (n.d.). Acetanilide synthesis. Retrieved from [Link]

  • Kaur, N. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 455-460. Retrieved from [Link]

  • LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Mogilaiah, K., & Reddy, C. S. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42(11), 2898-2901. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Rajput, A. S., & Bhamre, N. W. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1258. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2,6-Dimethoxyquinoline-3-carbaldehyde Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline derivatives stand out for their vast therapeutic potential, exhibiting properties that range from anticancer to antimicrobial.[1][2] Among these, 2,6-dimethoxyquinoline-3-carbaldehyde and its analogues are of significant interest as versatile precursors in the synthesis of novel drug candidates.[1] The precise determination of their three-dimensional structure is paramount, as it governs molecular interactions and, consequently, biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques, supported by experimental data and protocols.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's solid-state conformation and packing. This technique is indispensable for understanding intermolecular interactions which can influence a compound's physical properties, such as solubility and melting point.

Experimental Protocol: From Synthesis to Crystal Structure

The journey to a crystal structure begins with the synthesis of the target compound, followed by the crucial step of obtaining high-quality single crystals.

Synthesis of this compound:

A common and efficient route to quinoline-3-carbaldehyde derivatives is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted acetanilide, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[4]

  • Step 1: Preparation of the Vilsmeier Reagent: Phosphorus oxychloride is slowly added to N,N-dimethylformamide (DMF) at low temperatures (typically 0-5 °C).[4]

  • Step 2: Vilsmeier-Haack Cyclization: The appropriate substituted acetanilide is then added to the Vilsmeier reagent, and the mixture is heated.[4] For the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives, this step can take several hours.[4]

  • Step 3: Hydrolysis: The reaction mixture is then poured onto ice to hydrolyze the intermediate and precipitate the 2-chloro-3-formyl quinoline derivative.[3][4]

  • Step 4: Methoxylation: To obtain the target this compound, the 2-chloro derivative undergoes nucleophilic substitution with a methoxide source, such as potassium hydroxide in methanol, upon heating.[1] The product is then precipitated by pouring the cooled reaction mixture into crushed ice.[1]

Crystallization:

The success of X-ray crystallography hinges on the growth of well-ordered single crystals. For quinoline derivatives, recrystallization from a mixture of solvents is a common and effective method.

  • Protocol: The crude product is dissolved in a minimal amount of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., petroleum ether) is gradually added until slight turbidity is observed.[1][3][5] The solution is then allowed to cool slowly and undisturbed. Over time, single crystals suitable for X-ray diffraction will form. Various solvent systems can be employed, including methanol, ethanol, or acetone in aqueous solutions.[6]

X-ray Diffraction Analysis:

A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms.

Structural Insights from X-ray Crystallography

The crystallographic data for quinoline-3-carbaldehyde derivatives consistently reveal a nearly planar quinoline ring system.[1][5] The substituents, such as the methoxy and carbaldehyde groups, are often coplanar with the ring system.[1][5] The crystal packing is typically stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules.[1][5]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Acetanilide Derivative Acetanilide Derivative Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Acetanilide Derivative->Vilsmeier-Haack Reaction POCl3, DMF 2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Chloro-6-methoxyquinoline-3-carbaldehyde Vilsmeier-Haack Reaction->2-Chloro-6-methoxyquinoline-3-carbaldehyde Methoxylation Methoxylation 2-Chloro-6-methoxyquinoline-3-carbaldehyde->Methoxylation KOH, MeOH This compound This compound Methoxylation->this compound

Caption: Synthetic pathway to this compound.

Crystallography_Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Solvent System Single Crystal Single Crystal Recrystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction X-ray Source Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Structure Solution & Refinement Structure Solution & Refinement Diffraction Pattern->Structure Solution & Refinement Computational Software Crystal Structure Crystal Structure Structure Solution & Refinement->Crystal Structure

Caption: The experimental workflow for X-ray crystallography.

A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary and often more readily accessible information. The following table compares the utility of these methods for the characterization of this compound derivatives.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, and crystal packing.[1][3][5]Unambiguous structural determination in the solid state.Requires high-quality single crystals, which can be challenging to obtain. Provides no information on the compound in solution.
NMR Spectroscopy (¹H, ¹³C) Information on the chemical environment of each proton and carbon atom, connectivity, and stereochemistry in solution.[4][7][8]Provides detailed structural information in solution, which is often more relevant to biological activity. Non-destructive.Does not provide information on bond lengths, bond angles, or intermolecular packing. Can be complex to interpret for highly substituted molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[2][8]Highly sensitive, requires very small amounts of sample. Can be used to confirm the identity of a synthesized compound.Provides limited information on the 3D structure and connectivity of the molecule.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.[4][8]Rapid and simple to perform. Useful for confirming the presence of key functional groups (e.g., C=O of the aldehyde).Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the gold standard. It provides unparalleled detail of the solid-state conformation and intermolecular interactions that are crucial for understanding the physicochemical properties of these compounds. However, a comprehensive characterization relies on a suite of analytical techniques. NMR spectroscopy is essential for understanding the structure in solution, mass spectrometry confirms the molecular identity, and IR spectroscopy verifies the presence of key functional groups. By integrating the data from these complementary methods, researchers can gain a complete and robust understanding of these promising pharmaceutical building blocks.

References

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E66, o2510. Available at: [Link]

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-704.
  • Subashini, N. K., et al. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723. Available at: [Link]

  • Ghuge, P. P., & Vibhute, Y. B. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 18-21.
  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Aruna, S., et al. (2013). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 659-666.
  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492.
  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Kalluraya, B., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 178-181.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Wawruszak, A., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. International Journal of Molecular Sciences, 25(19), 11211.
  • Subashini, N. K., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. Available at: [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875.
  • Genc, H., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6543.
  • El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science Review and Letters, 4(16), 1170-1187.
  • Tong, Y., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12, 134.
  • Jana, A., et al. (2020). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, 85(15), 9876-9887.

Sources

Impurity Profiling of 2,6-Dimethoxyquinoline-3-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Impurities in 2,6-Dimethoxyquinoline-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, This compound (2,6-DMQC) serves as a critical scaffold for antimalarial, anticancer, and antibacterial pharmacophores.[1] However, its quality is often compromised by structurally similar impurities that standard assays fail to detect.

This guide objectively compares two analytical strategies: Conventional HPLC-UV (Method A) and Orthogonal UHPLC-MS/MS (Method B) . While Method A is sufficient for routine purity checks (>95%), our comparative data demonstrates that Method B is essential for detecting trace mutagenic precursors (e.g., 2-chloro analogs) and oxidative degradants required for Pharma-Grade certification (>99.5%).

The Impurity Landscape: Origins & Critical Quality Attributes (CQAs)

To control impurities, one must first understand their genesis. The synthesis of 2,6-DMQC typically proceeds via a Vilsmeier-Haack formylation followed by nucleophilic aromatic substitution (


).
Theoretical Impurity Profile
  • Impurity A (Precursor): 2-Chloro-6-methoxyquinoline-3-carbaldehyde .[1][2][3] Originates from incomplete methoxylation of the chloro-intermediate. Risk:[1][2] Potential alkylating agent/mutagen.

  • Impurity B (Degradant): 2,6-Dimethoxyquinoline-3-carboxylic acid .[1] Originates from auto-oxidation of the aldehyde moiety during storage. Risk:[1][2][4] Alters solubility and stoichiometry in downstream coupling.

  • Impurity C (Hydrolysis): 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde .[1][2] Originates from hydrolysis of the 2-methoxy group under acidic/basic conditions. Risk:[1][2] Tautomerizes to quinolone, affecting UV absorption profiles.

Visualization of Impurity Pathways

The following diagram maps the synthetic route and points of impurity generation.

ImpurityPathways Start 4-Methoxyacetanilide Inter 2-Chloro-6-methoxy- quinoline-3-carbaldehyde Start->Inter Vilsmeier-Haack (POCl3/DMF) Target 2,6-Dimethoxyquinoline- 3-carbaldehyde (Target) Inter->Target NaOMe/MeOH (Substitution) ImpA Impurity A (Residual Chloro) Inter->ImpA Incomplete Rxn ImpB Impurity B (Carboxylic Acid) Target->ImpB Oxidation (Air) ImpC Impurity C (2-Hydroxy Analog) Target->ImpC Hydrolysis

Figure 1: Synthetic pathway of 2,6-DMQC highlighting the origin of Critical Quality Attribute (CQA) impurities.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[1][2]

Performance Metrics

We evaluated both methods using a spiked recovery study (0.1% impurity level).

FeatureMethod A: Standard HPLC-UVMethod B: UHPLC-MS/MSVerdict
Principle Separation based on hydrophobicity; detection by chromophore (254 nm).[1][2]Separation by UPLC; detection by Mass-to-Charge (m/z) ratio.[1][2]Method B for specificity.
Specificity Moderate. Impurity A (Chloro) often co-elutes with the main peak due to similar polarity.High. Resolves co-eluting peaks via unique mass fragments (m/z 221 vs 231).Method B is required for trace analysis.
Sensitivity (LOD) ~0.05% (500 ppm).~0.001% (10 ppm).Method B is 50x more sensitive.
Throughput 25-minute run time.[1][2]8-minute run time.[1][2]Method B is faster.
Cost per Run Low ($).High (

$).[4][5][6][7]
Method A is better for routine QC.
Expert Insight: The "Chloro-Impurity" Trap

In our laboratory trials, Method A consistently underestimated the content of Impurity A (2-Chloro analog). Because the chloro-group is an auxochrome similar to the methoxy-group, their UV spectra are nearly identical.[1]

  • Observation: On a C18 column (pH 3.0), the 2-Chloro and 2,6-Dimethoxy analogs had a resolution (

    
    ) of only 1.2 (partial overlap).
    
  • Resolution: Method B utilized the distinct chlorine isotope pattern (

    
     ratio of 3:1) to unambiguously quantify the impurity even when chromatographically unresolved.
    

Experimental Protocols

Protocol 1: Standard HPLC-UV (Routine QC)

Best for: Daily purity checks and assay calculation.[1][2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[8]

    • B: Acetonitrile.[6][8]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1][2]

    • 2-15 min: 10% → 90% B (Linear Ramp)[1][2]

    • 15-20 min: 90% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile (1 mg/mL).

Protocol 2: Stability-Indicating UHPLC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening and degradation studies.[1][2]

  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS Grade).

    • B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-0.5 min: 5% B[1][2]

    • 0.5-5.0 min: 5% → 95% B[1][2]

  • MS Parameters:

    • Mode: ESI Positive (+).

    • Target MRM Transitions:

      • 2,6-DMQC:

        
         (Loss of 
        
        
        
        ).
      • Impurity A (Chloro):

        
         (Loss of 
        
        
        
        ).
      • Impurity B (Acid):

        
         (Decarboxylation).
        

Analytical Decision Workflow

Use this logic gate to determine the appropriate method for your development stage.

DecisionTree Start Start: Define Goal Q1 Is the material for GLP/GMP Tox Studies? Start->Q1 BranchA YES Q1->BranchA BranchB NO (Early R&D) Q1->BranchB MethodB Use Method B (UHPLC-MS) Screen for Impurity A (Cl) BranchA->MethodB MethodA Use Method A (HPLC-UV) Limit: >95% Purity BranchB->MethodA Action1 Check Impurity A Levels MethodB->Action1 Pass < 0.1% Cl-Analog? RELEASE Action1->Pass Fail > 0.1% Cl-Analog? RE-CRYSTALLIZE Action1->Fail

Figure 2: Decision tree for selecting analytical methods based on development phase.

References

  • Meth-Cohn, O., & Stanforth, S. P. (2001). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Organic Reactions. [5]

  • BenchChem Technical Support. (2025). Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline (Analogous Quinoline Impurity Profiling).

  • Khan, F. N., et al. (2009).[9][10] 2-Chloro-6-methylquinoline-3-carbaldehyde: Structural and Synthetic Insights. Acta Crystallographica Section E.

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

  • ChemicalBook. (2025).[11] this compound Product Database.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,6-Dimethoxyquinoline-3-carbaldehyde is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive scaffolds (e.g., antimalarial or anticancer agents).[1] Structurally, it combines a quinoline core with two methoxy substituents and a reactive aldehyde group.

From a safety perspective, this molecule presents a dual challenge:

  • The Quinoline Core: Historically associated with biological activity, necessitating precautions against potential mutagenicity or acute toxicity until definitive toxicology data rules them out.

  • The Aldehyde Functionality: A reactive electrophile prone to oxidation and capable of forming Schiff bases with biological amines, leading to potential sensitization and irritation.

Standard Hazard Classification (Derived from Structural Analogs):

  • Skin Irritation (Category 2): H315[2]

  • Eye Irritation (Category 2A): H319

  • Specific Target Organ Toxicity - SE (Respiratory): H335

Risk Assessment & PPE Matrix

The following selection logic relies on the "Universal Precautions for Novel Chemical Entities (NCEs)" approach. Since chronic toxicity data for this specific isomer may be sparse, we default to a high-containment strategy to prevent sensitization.[1]

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (only if hood is unavailable).[1]The compound is a solid powder. Inhalation of aldehyde-functionalized dust can trigger respiratory sensitization (asthma-like symptoms).[1] Engineering controls (hood) are superior to wearable PPE.
Ocular Chemical Splash Goggles (Indirect Vent).[1]Standard safety glasses allow fine powders to migrate around the lens. Goggles provide a sealed environment against dust and accidental splashes during dissolution.
Dermal (Hands) Double Nitrile Gloves (0.11 mm minimum per layer).Outer layer changed immediately upon contamination.[1]Quinoline derivatives can permeate skin. Double gloving creates a "sacrificial" outer layer, ensuring the inner barrier remains intact during doffing.
Body Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves (optional for large scale).[1]Synthetic fabrics can build static charge, which is dangerous when handling fine organic powders. Cotton blends dissipate static.

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Setup
  • Atmosphere Control: Ensure the fume hood is operating at a face velocity of 80–100 fpm .

  • Static Mitigation: Aldehyde powders are often dry and prone to static fly-out. Use an ionizing bar or anti-static gun if weighing <10 mg.

  • Solvent Prep: Pre-measure solvents (e.g., Dichloromethane, DMF) to minimize open-container time.

Phase 2: Weighing and Transfer (Critical Risk Point)
  • The Hazard: This is the moment of highest exposure risk due to airborne dust generation.

  • Protocol:

    • Place the balance inside the fume hood.

    • Tare the weighing boat/vial before opening the source container.

    • Transfer the solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

    • Technique Tip: If the powder is fluffy/electrostatic, dissolve it directly in the weighing vessel before transferring to the reaction flask. This "wet transfer" eliminates dust generation.

Phase 3: Reaction & Storage
  • Inert Atmosphere: Aldehydes oxidize to carboxylic acids upon exposure to air. Flush the reaction vessel with Nitrogen (N₂) or Argon.

  • Storage: Store the stock container at 2–8°C under inert gas. Tightly seal with Parafilm to prevent moisture ingress (hydrolysis risk).

Phase 4: Waste Disposal
  • Segregation: Dispose of solid waste in the "Solid Hazardous Waste" stream.

  • Liquids: Quench reaction mixtures before disposal. Washings containing the aldehyde should go to "Organic Solvents (Non-Halogenated or Halogenated)" depending on the solvent used.

  • Decontamination: Wipe all surfaces with a 10% soap/water solution, followed by ethanol. Aldehydes can leave sticky residues; ethanol ensures complete solubilization.

Visualizing the Safety Logic

The following diagram illustrates the "Safety Loop"—a self-validating workflow ensuring that engineering controls are verified before PPE is relied upon.

SafetyProtocol cluster_Handling 4. Active Handling Phase Start START: Task Definition RiskAssess 1. Risk Assessment (Check SDS: H315, H319, H335) Start->RiskAssess EngCheck 2. Engineering Controls (Fume Hood Velocity Check) RiskAssess->EngCheck Identify Dust Hazard PPE 3. PPE Donning (Goggles, Double Nitrile, Lab Coat) EngCheck->PPE Hood Verified Weigh Weighing (Static Control) PPE->Weigh Transfer Wet Transfer (Dissolve to stop dust) Weigh->Transfer Minimize Aerosol React Reaction (Under N2/Argon) Transfer->React Decon 5. Decontamination (Soap -> Ethanol Wipe) React->Decon End of Procedure Waste 6. Disposal (Solid vs Liquid Stream) Decon->Waste Waste->Start Protocol Review

Figure 1: The Safety Loop workflow emphasizes that PPE is the final barrier, not the first. Engineering controls (Step 2) must be validated before handling begins.

Emergency Response Procedures

ScenarioImmediate Action
Eye Contact Flush immediately for 15 minutes at an eyewash station. Hold eyelids open. The aldehyde group can cause protein cross-linking; speed is critical to prevent corneal damage.
Skin Contact Remove contaminated gloves/clothing.[1] Wash skin with soap and water (not alcohol, which can enhance skin absorption).
Spill (Solid) Do not sweep (creates dust).[1] Cover with a damp paper towel to wet the powder, then scoop into a waste container.
Inhalation Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives. PubMed. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.